molecular formula C10H8BrFO B577640 (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 1222368-75-3

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No.: B577640
CAS No.: 1222368-75-3
M. Wt: 243.075
InChI Key: FTLUBYFIQSKOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring both bromo and fluoro substituents on the aromatic ring, makes it a versatile intermediate for constructing complex, biologically active molecules . Researchers utilize this compound in drug discovery campaigns, particularly in the beyond rule of 5 (bRo5) chemical space, where it can contribute to the development of compounds capable of modulating difficult-to-drug targets . The cyclopropyl moiety can impart conformational rigidity and enhance metabolic stability to potential therapeutic agents. This reagent is often employed in the synthesis of enzyme inhibitors and receptor modulators, where its functional groups allow for further strategic derivatization . It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUBYFIQSKOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695599
Record name (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222368-75-3
Record name (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, a key building block in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

This compound is a substituted aromatic ketone. The presence of bromine and fluorine atoms on the phenyl ring, combined with the cyclopropyl ketone moiety, makes it a versatile intermediate for creating more complex molecules.[1] It is particularly utilized in drug discovery campaigns exploring chemical spaces "beyond the rule of 5" (bRo5), which can aid in developing compounds for challenging biological targets.[1]

The key physicochemical and identifying properties are summarized in the table below.

PropertyValueReference
CAS Number 1222368-75-3[2][3]
Molecular Formula C₁₀H₈BrFO[1][2][3]
Molecular Weight 243.07 g/mol [3]
IUPAC Name This compound[2]
Physical Form Colorless to Yellow Liquid, Semi-Solid, or Solid[2]
Purity ≥98%[2]
Storage Conditions Sealed in a dry environment at 2-8°C[2][3]
SMILES O=C(C1=CC(Br)=CC=C1F)C2CC2[3]
InChI 1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2[2]
InChIKey FTLUBYFIQSKOKG-UHFFFAOYSA-N[2]

Chemical Structure

The structure of this compound consists of a central carbonyl group bonded to a cyclopropyl ring and a 5-bromo-2-fluorophenyl ring.[1] This arrangement of functional groups is crucial for its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Experimental Protocols & Characterization

While specific, detailed synthesis protocols are proprietary to chemical suppliers, the general characterization of this compound involves standard analytical techniques to confirm its structure and assess purity.[1]

Workflow for Structural Verification and Purity Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H/¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Formula Verification hplc HPLC-PDA purification->hplc Purity Assessment (>98%) final_product Verified Compound nmr->final_product ms->final_product hplc->final_product

Caption: Standard workflow for the characterization of the title compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the positions of the bromo and fluoro substituents on the aromatic ring and to verify the integrity of the cyclopropane ring structure. Protons on the cyclopropane ring typically appear in the upfield region (δ ~1.0–1.5 ppm).[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₀H₈BrFO) by determining the compound's exact mass.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is utilized to assess the purity of the compound, which is typically reported to be 98% or higher, and to detect any trace impurities.[1]

  • X-ray Crystallography: This technique can be used to resolve the precise bond angles and torsional strain within the molecule, particularly in the strained cyclopropane ring where C-C-C bond angles are approximately 60°.[1]

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex, biologically active molecules.[1]

  • Drug Discovery: Its unique structure allows it to serve as a scaffold or intermediate in the development of novel therapeutic agents. It is used in studies involving the interaction of small molecules with biological macromolecules like enzymes or receptors.[1]

  • Organic Synthesis: The compound's functional groups allow for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), while the ketone can be targeted for reduction or nucleophilic addition, enabling the synthesis of a diverse range of derivatives.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic and Structural Elucidation of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the chemical compound (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by general experimental protocols for each technique, offering a comprehensive resource for the analysis and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural components: a 1,2,4-trisubstituted benzene ring, a ketone carbonyl group, and a cyclopropyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9dd1HAr-H
~ 7.6 - 7.7ddd1HAr-H
~ 7.1 - 7.2t1HAr-H
~ 2.5 - 2.6m1HCH (cyclopropyl)
~ 1.1 - 1.2m2HCH₂ (cyclopropyl)
~ 0.9 - 1.0m2HCH₂ (cyclopropyl)

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 195 - 200C=O (ketone)
~ 158 - 162 (d, ¹JCF)C-F
~ 135 - 138C-Br
~ 132 - 135Ar-CH
~ 128 - 130 (d)Ar-CH
~ 120 - 123 (d)Ar-C (ipso)
~ 118 - 120 (d)Ar-CH
~ 18 - 22CH (cyclopropyl)
~ 10 - 14CH₂ (cyclopropyl)

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (aromatic & cyclopropyl)
~ 1680 - 1660StrongC=O stretch (ketone)
~ 1580 - 1560Medium-StrongC=C stretch (aromatic)
~ 1250 - 1200StrongC-F stretch
~ 1050 - 1000MediumC-C stretch (cyclopropyl)
~ 850 - 800StrongC-H bend (aromatic, out-of-plane)
~ 600 - 500Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
242/244High[M]⁺ (Molecular ion, bromine isotopes)
214/216Medium[M - CO]⁺
185/187Medium[M - C₃H₅]⁺
157Medium[M - Br]⁺
69High[C₃H₅CO]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters and sample preparation may require optimization for specific equipment and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1222368-75-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a halogenated aromatic ketone that serves as a key intermediate in synthetic organic chemistry. Its unique structural features, including a bromo- and fluoro-substituted phenyl ring coupled with a cyclopropyl ketone moiety, make it a versatile building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. This document provides a comprehensive technical overview of its chemical properties, synthesis, and its role as a precursor to biologically active compounds. While direct biological activity of the title compound is not extensively documented, this guide will explore the activities of molecules derived from it and provide a logical framework for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₀H₈BrFO.[1][2] It is typically available as a colorless to yellow liquid or semi-solid.[2] The presence of both bromine and fluorine atoms on the phenyl ring, along with the strained cyclopropyl group, imparts specific reactivity to the molecule, making it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₁₀H₈BrFO[1][2]
Molecular Weight 243.08 g/mol [3]
Physical Form Colorless to Yellow Liquid or Semi-Solid[2]
Purity ≥98%[2]
Storage Conditions Sealed in dry, 2-8°C[2]
¹H NMR (CDCl₃) δ 7.50–7.47 (2H, m, aromatic), 3.96–1.61 (m, cyclopropane)[1]
¹⁹F NMR δ −118.05 (fluorophenyl)[1]
HRMS (M+H)⁺ m/z 435.1833 (calculated 435.1827)[1]
Melting Point 89–93°C (for a related acylation-bromination product)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the synthesis of structurally related compounds, a Friedel-Crafts acylation reaction is the most probable synthetic route. This would involve the reaction of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and the synthesis of similar compounds.

Materials:

  • 1-bromo-4-fluorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.

  • After stirring for 15 minutes, add 1-bromo-4-fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Role in Synthesis and Drug Discovery

This compound is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ketone can be reduced or converted to other functional groups, and the aromatic ring can undergo further substitution.

This compound and its close derivatives are precursors in the synthesis of a range of molecules with potential therapeutic applications, including:

  • Antioxidant and Antibacterial Agents: A study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, synthesized from a related bromo-ethanone, showed that these compounds possess moderate to high antioxidant activity.[4] Some derivatives also exhibited moderate antibacterial activity against certain bacterial strains.[4]

  • Kinase Inhibitors for Cancer Treatment: The amine derivative, (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride, is used as a key intermediate in the development of kinase inhibitors for cancer therapy.

  • Neurological Disorder Therapeutics: This chemical scaffold is also employed in the preparation of small molecule drugs targeting neurological disorders.

The following diagram illustrates the logical workflow of utilizing this compound as a synthetic intermediate.

G A This compound B Chemical Modification (e.g., Cross-coupling, Reduction, etc.) A->B C Advanced Intermediates B->C D Antioxidant / Antibacterial Agents C->D E Kinase Inhibitors (Oncology) C->E F CNS-Active Compounds (Neurology) C->F

Synthetic utility of the title compound.

Biological Activity and Signaling Pathways

There is a lack of direct evidence in the scientific literature detailing the specific biological activities or the signaling pathways directly modulated by this compound itself. Its primary role reported to date is that of a precursor molecule in the synthesis of pharmacologically active compounds.[1]

The biological activities observed in molecules derived from this scaffold are diverse and depend on the specific modifications made to the core structure. For instance, the antioxidant properties of thiazole derivatives synthesized from a related compound suggest a potential for these downstream molecules to interact with pathways related to oxidative stress.[4] Similarly, its use in the synthesis of kinase inhibitors points to the potential for derived compounds to interfere with cell signaling pathways crucial for cancer cell proliferation and survival.

Given the absence of data on the direct biological targets of this compound, a signaling pathway diagram cannot be constructed at this time. Research into the direct biological effects of this compound could be a potential area for future investigation.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of new compounds derived from this compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening A This compound B Derivative Synthesis A->B C Purification & Structural Analysis B->C D In vitro Assays (e.g., Enzyme inhibition, Cell viability) C->D E In vivo Models (e.g., Animal disease models) D->E F ADME/Tox Profiling E->F

Drug discovery workflow for derivatives.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While its direct biological activity is not yet well-defined, its utility as a building block is evident from the literature. Further research into the direct biological effects of this compound and the continued exploration of its use in the synthesis of new chemical entities are warranted. This guide provides a foundational understanding of its properties and applications for researchers in the field of drug discovery and development.

References

Molecular weight and formula of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key physicochemical properties of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a compound of interest in synthetic chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueReference
Molecular FormulaC10H8BrFO[1]
Molecular Weight243.07 g/mol [1]
CAS Number1222368-75-3[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the provided search results. For specific applications, researchers should consult relevant scientific literature and patents.

Molecular Structure

The structural representation of this compound is depicted below, illustrating the connectivity of the atoms.

molecular_structure cluster_phenyl cluster_cyclopropyl C1 C1 C2 C2 C1->C2 C_carbonyl C C1->C_carbonyl C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->C1 CP1 CP1 CP2 CP2 CP1->CP2 CP3 CP3 CP2->CP3 CP3->CP1 O O C_carbonyl->CP1 C_carbonyl->O

References

Purity and appearance of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, analytical characterization, and its role in the synthesis of potential therapeutic agents.

Physicochemical Properties and Purity

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its appearance is typically a colorless to yellow liquid or a semi-solid.[2] The compound is generally available at a high purity, essential for its use in sensitive downstream applications.

PropertyValueReference
CAS Number 1222368-75-3[3]
Molecular Formula C₁₀H₈BrFO[1][3]
Molecular Weight 243.07 g/mol [3]
Appearance Colorless to Yellow Liquid or Semi-Solid[2]
Purity (Typical) >96% to ≥98% (by HPLC)[1]
Storage Conditions Sealed in a dry environment at 2-8°C[3]

Synthesis and Purification

The synthesis of this compound can be achieved through various established synthetic routes for aryl cyclopropyl ketones. A common approach involves the Friedel-Crafts acylation of a suitably substituted aromatic compound with cyclopropanecarbonyl chloride. Alternatively, modern cross-coupling methodologies offer a versatile and efficient means of preparation.[4]

Illustrative Synthetic Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling

This protocol describes a plausible method for the synthesis of this compound based on modern cross-coupling techniques.

Materials:

  • 1,5-Dibromo-2-fluorobenzene

  • Tricyclopropylbismuth

  • Palladium catalyst (e.g., (SIPr)Pd(allyl)Cl)

  • Carbon monoxide (CO) gas

  • Lithium chloride (LiCl)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,5-dibromo-2-fluorobenzene and lithium chloride in the anhydrous solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Introduce tricyclopropylbismuth to the flask.

  • Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically 1 atm).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

The crude this compound is typically purified by flash column chromatography to achieve high purity.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl acetate mixture (e.g., 9:1 v/v)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack it into the glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Expected Outcome: A major peak corresponding to the product with a purity of >96-98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.[1]

  • ¹H NMR (in CDCl₃): The spectrum would be expected to show multiplets in the aromatic region (approximately δ 7.0-7.8 ppm) and characteristic multiplets for the cyclopropyl protons in the upfield region (approximately δ 0.8-1.5 ppm). The methanone proton would likely appear as a multiplet around δ 2.5-3.0 ppm.

  • ¹³C NMR (in CDCl₃): The spectrum should display signals for the carbonyl carbon (around δ 190-200 ppm), aromatic carbons (in the range of δ 110-160 ppm, with C-F and C-Br couplings), and the cyclopropyl carbons (in the upfield region, typically δ 5-20 ppm).

  • ¹⁹F NMR (in CDCl₃): A single resonance is expected for the fluorine atom attached to the phenyl ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Expected m/z: The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the observed mass to confirm the molecular formula C₁₀H₈BrFO.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[5] The presence of the bromo and fluoro substituents provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

General Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, where a versatile intermediate like this compound could be utilized in the synthesis of a compound library.

G General Workflow for Kinase Inhibitor Discovery cluster_0 Library Synthesis cluster_1 Screening and Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development start Starting Material: (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone lib_synth Parallel Synthesis of Compound Library start->lib_synth purification Purification and Characterization lib_synth->purification hts High-Throughput Screening (Kinase Assays) purification->hts hit_id Hit Identification and Validation hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme_tox ADME/Tox Profiling sar->adme_tox lead_opt Lead Optimization adme_tox->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical

Caption: A generalized workflow for kinase inhibitor discovery.

Hypothetical Signaling Pathway Modulation

Given its use as a precursor for kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

G Hypothetical Inhibition of MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Derivative of (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

An In-depth Technical Guide to the Solubility of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of the organic compound (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. A thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific molecule. Consequently, this document provides detailed experimental protocols for researchers to determine its solubility in various organic solvents. Furthermore, a template for data presentation and a workflow visualization are included to aid in systematic data collection and procedural understanding.

Physicochemical Properties Overview

This compound is a ketone derivative with a molecular structure that suggests it is a sparingly soluble compound in aqueous solutions but likely possesses a higher solubility in organic solvents. The presence of a bromo and a fluoro group on the phenyl ring, along with the cyclopropyl ketone moiety, contributes to its overall polarity and potential for intermolecular interactions. Predicting its solubility behavior is guided by the principle of "like dissolves like," indicating a higher solubility in solvents with comparable polarity.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Non-Polar Solvents
Hexane25Shake-Flask
Toluene25Shake-Flask
Polar Aprotic Solvents
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Dimethylformamide (DMF)25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Tetrahydrofuran (THF)25Shake-Flask
Polar Protic Solvents
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask

Experimental Protocols

The following sections detail the methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.[2]

  • Volumetric flasks

Procedure:

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[2]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4] Periodic visual inspection should confirm the continued presence of excess solid.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a set period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the initial few drops to prevent any undissolved solid from being collected. Collect the filtrate in a clean vial.

  • Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the calibration standards and the filtered samples using a validated analytical method, such as HPLC.

  • Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the line to determine the concentration of this compound in the diluted filtrate. Account for the dilution factor to calculate the solubility in the original solvent.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[1][5][6] This method typically involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer, but it can be adapted for organic solvents.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)[5][6]

  • Plate shaker

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[7]

  • Dispensing Stock Solution: Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Organic Solvent: Add the selected organic solvent to the wells containing the DMSO stock solution. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation and Shaking: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[1]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][6]

    • UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the compound's λmax.[5]

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration remaining in solution after filtration.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_standards Prepare Calibration Standards analyze_hplc Analyze by HPLC prep_standards->analyze_hplc Calibration Curve prep_samples Add Excess Solid Compound to Vials add_solvent Add Known Volume of Solvent prep_samples->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Allow Solid to Settle or Centrifuge agitate->settle collect_supernatant Collect Supernatant settle->collect_supernatant filter_sample Filter through 0.22 µm Syringe Filter collect_supernatant->filter_sample dilute_sample Dilute Filtrate (if necessary) filter_sample->dilute_sample dilute_sample->analyze_hplc calculate Calculate Solubility analyze_hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

References

Methodological & Application

Application Note: A Two-Step Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed experimental protocol for the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a valuable building block in pharmaceutical research. The described method is a robust two-step process commencing with the Grignard reaction of 5-bromo-2-fluorobenzaldehyde with cyclopropylmagnesium bromide, followed by the oxidation of the resulting secondary alcohol to the target ketone. This protocol provides comprehensive methodologies, quantitative data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The initial step involves the nucleophilic addition of a cyclopropyl Grignard reagent to 5-bromo-2-fluorobenzaldehyde to form the intermediate alcohol, (5-bromo-2-fluorophenyl)(cyclopropyl)methanol. The subsequent step is the oxidation of this secondary alcohol to the desired ketone product. This approach utilizes standard and reliable organic transformations, making it an accessible method for laboratory synthesis.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_intermediate Intermediate Product cluster_step2 Step 2: Oxidation cluster_final Final Product SM1 5-Bromo-2-fluorobenzaldehyde Grignard_Reaction Reaction with 5-Bromo-2-fluorobenzaldehyde SM1->Grignard_Reaction SM2 Cyclopropyl Bromide Grignard_Prep Preparation of Cyclopropylmagnesium Bromide SM2->Grignard_Prep SM3 Magnesium Turnings SM3->Grignard_Prep Grignard_Prep->Grignard_Reaction Intermediate (5-Bromo-2-fluorophenyl) (cyclopropyl)methanol Grignard_Reaction->Intermediate Oxidation PCC Oxidation Intermediate->Oxidation FinalProduct (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone Oxidation->FinalProduct

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive with water and air; therefore, anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are critical for Step 1.

Step 1: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol

This procedure details the formation of the Grignard reagent, cyclopropylmagnesium bromide, and its subsequent reaction with 5-bromo-2-fluorobenzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Cyclopropyl bromide

  • 5-Bromo-2-fluorobenzaldehyde[1][2][3]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.

    • Add a single crystal of iodine as an initiator.

    • Add a small portion of a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to the magnesium turnings.

    • The reaction is initiated by gentle warming or the persistence of the iodine color fading. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish color.[4][5]

  • Reaction with Aldehyde:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice bath.

    • Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, (5-bromo-2-fluorophenyl)(cyclopropyl)methanol, can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the secondary alcohol intermediate to the final ketone product using Pyridinium Chlorochromate (PCC).

Materials:

  • (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol (from Step 1)

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (optional, but recommended)

Procedure:

  • Oxidation Reaction:

    • To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM, add a solution of (5-bromo-2-fluorophenyl)(cyclopropyl)methanol (1.0 eq) in anhydrous DCM dropwise at room temperature.[6][7]

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

    • Filter the mixture through a pad of silica gel to remove the chromium byproducts, washing the pad thoroughly with diethyl ether.

    • Collect the filtrate and concentrate it under reduced pressure to yield the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure product.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocol. Yields are estimates based on typical outcomes for these reaction types.

Table 1: Reagents and Conditions for the Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol

ReagentMolar Mass ( g/mol )Molar Eq.Example Amount (mmol)Example Mass/Volume
5-Bromo-2-fluorobenzaldehyde203.011.010.02.03 g
Magnesium Turnings24.311.212.00.29 g
Cyclopropyl Bromide120.981.111.01.33 g (0.92 mL)
Anhydrous THF---~50 mL
Product Yield
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanol246.10~80-90%~2.0-2.2 g

Table 2: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Molar Eq.Example Amount (mmol)Example Mass
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanol246.101.08.01.97 g
Pyridinium Chlorochromate (PCC)215.561.512.02.59 g
Anhydrous DCM---~40 mL
Product Yield
This compound244.09~85-95%~1.66-1.85 g

References

Application Notes and Protocols: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the reaction mechanism and a comprehensive experimental protocol for the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of aryl ketones. This application note includes a plausible reaction mechanism, a step-by-step experimental protocol, and a summary of expected quantitative data.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. The presence of a bromo- and fluoro-substituted phenyl ring, coupled with a cyclopropyl ketone moiety, provides a versatile scaffold for further chemical modifications. The synthesis described herein employs the Friedel-Crafts acylation of 4-bromo-1-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the cyclopropanecarbonyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-bromo-1-fluorobenzene acts as a nucleophile and attacks the acylium ion. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The substitution is directed primarily to the position ortho to the fluorine atom and meta to the bromine atom (C5 position) due to the activating effect of fluorine and steric hindrance from the larger bromine atom. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst, which is complexed to the product ketone.

  • Work-up: The reaction is quenched with water or dilute acid to decompose the aluminum chloride-ketone complex and liberate the final product, this compound.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification cluster_3 Final Product start Suspend AlCl₃ in an inert solvent (e.g., DCM) add_acyl Add Cyclopropanecarbonyl Chloride start->add_acyl cool Cool the mixture to 0-5 °C add_acyl->cool add_arene Add 4-Bromo-1-fluorobenzene dropwise cool->add_arene react Stir at room temperature add_arene->react monitor Monitor reaction by TLC react->monitor quench Quench with ice-cold dilute HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Bromo-1-fluorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred slurry.

  • To this mixture, add 4-bromo-1-fluorobenzene (1.0 equivalent) dropwise from a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Reactants
4-Bromo-1-fluorobenzene1.0 eq
Cyclopropanecarbonyl chloride1.0 eq
Aluminum Chloride1.2 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temp.
Reaction Time2 - 4 hours
Product
Yield75-85% (Typical)
Purity (by HPLC)>98%
Physical AppearanceOff-white to pale yellow solid
Melting Point48-52 °C (Estimated)

Table 2: Expected Spectroscopic Data

Spectroscopy Expected Chemical Shifts (δ) / Peaks
¹H NMR (CDCl₃, 400 MHz)~ 7.7-7.8 ppm (m, 1H, Ar-H), ~ 7.4-7.5 ppm (m, 1H, Ar-H), ~ 7.1-7.2 ppm (t, 1H, Ar-H), ~ 2.6-2.7 ppm (m, 1H, CH-cyclopropyl), ~ 1.2-1.3 ppm (m, 2H, CH₂-cyclopropyl), ~ 1.0-1.1 ppm (m, 2H, CH₂-cyclopropyl)
¹³C NMR (CDCl₃, 100 MHz)~ 195 (C=O), ~ 160 (d, J=250 Hz, C-F), ~ 135 (d, C-H), ~ 132 (d, C-H), ~ 125 (C-Br), ~ 120 (d, C-H), ~ 118 (d, C-Ar), ~ 20 (CH-cyclopropyl), ~ 12 (CH₂-cyclopropyl)
Mass Spec (EI) m/z 242/244 (M⁺, Br isotope pattern)

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Cyclopropanecarbonyl chloride is corrosive and a lachrymator.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction generates HCl gas, which is corrosive and toxic. Use a gas trap if necessary.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Friedel-Crafts acylation provides an effective and reliable method for the synthesis of this compound. The protocol described, along with the expected data, serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The procedure can be optimized by adjusting reaction conditions and purification methods to achieve desired yields and purity levels.

Application of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Medicinal Chemistry: A Focus on BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the bromine and fluorine substitutions on the phenyl ring and the presence of a cyclopropyl ketone moiety, play a crucial role in the binding affinity and pharmacokinetic properties of the final drug candidates. This document provides a detailed overview of its application, focusing on the synthesis of BRAF inhibitors, along with relevant experimental protocols and biological data.

Introduction

The primary application of this compound lies in the synthesis of targeted cancer therapeutics, most notably the BRAF V600E inhibitor, Vemurafenib (PLX4032) . The BRAF gene, a member of the RAF kinase family, is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma, colorectal cancer, and thyroid cancer. Vemurafenib and its analogs are designed to selectively inhibit the activity of the mutated BRAF protein, thereby halting downstream signaling and inducing apoptosis in cancer cells.

Data Presentation

The following table summarizes the in vitro cytotoxicity of Vemurafenib and several of its analogs, synthesized using this compound derivatives, against the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

CompoundModification from VemurafenibIC50 (µM) against A375 cells[1][2]
Vemurafenib-0.16
RF-86AAnalog with undisclosed structural modifications~0.2
RF-87AAnalog with undisclosed structural modifications>1
RF-94AAnalog with undisclosed structural modifications>1
RF-94BAnalog with undisclosed structural modifications>1
RF-96BAnalog with undisclosed structural modifications0.45

Experimental Protocols

Synthesis of Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide (Vemurafenib)

The synthesis of Vemurafenib from this compound involves a multi-step process. A key transformation is the Friedel-Crafts acylation of a suitable 7-azaindole derivative with an activated form of the acid derived from this compound. Below is a representative protocol for a crucial step in the synthesis.

Step 1: Synthesis of 2,4-Difluoro-3-(propane-1-sulfonamido)benzoic acid

This intermediate is synthesized from 3-amino-2,4-difluorobenzoic acid.

  • Materials: 3-amino-2,4-difluorobenzoic acid, propane-1-sulfonyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-amino-2,4-difluorobenzoic acid in anhydrous DCM, add pyridine at 0 °C.

    • Slowly add propane-1-sulfonyl chloride to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and acidify with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation to form the Ketone Linkage

This step involves the coupling of the N-protected 7-azaindole core with the activated acid from the previous step. The this compound moiety is introduced in a later step through a different synthetic route that ultimately converges. A more direct route to Vemurafenib involves the reaction of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine with 3-(propane-1-sulfonamido)-2,4-difluorobenzoyl chloride. The synthesis of this acid chloride can be derived from intermediates related to this compound.

A detailed protocol for the final coupling step to yield Vemurafenib is as follows:

  • Materials: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, 3-(propane-1-sulfonamido)-2,4-difluorobenzoyl chloride, aluminum chloride (AlCl3), anhydrous 1,2-dichloroethane (DCE).

  • Procedure:

    • Suspend 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and AlCl3 in anhydrous DCE under an inert atmosphere.

    • Add a solution of 3-(propane-1-sulfonamido)-2,4-difluorobenzoyl chloride in anhydrous DCE dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Vemurafenib.

Mandatory Visualization

BRAF/MEK/ERK Signaling Pathway

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation and is the target of inhibitors synthesized from this compound.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of BRAF inhibitors utilizing this compound as a key starting material.

Synthetic_Workflow Start (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone Intermediate1 Key Acid Chloride Intermediate Start->Intermediate1 Coupling Friedel-Crafts Acylation Intermediate1->Coupling Azaindole 7-Azaindole Core Azaindole->Coupling FinalProduct BRAF Inhibitor (e.g., Vemurafenib) Coupling->FinalProduct Purification Purification FinalProduct->Purification Characterization Characterization Purification->Characterization

Caption: Generalized synthetic workflow for BRAF inhibitors.

References

Application of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a key chemical intermediate whose primary application in medicinal chemistry is as a precursor to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine. This amine derivative is a crucial building block in the synthesis of several potent and selective kinase inhibitors, most notably those targeting the RAF family of kinases. The presence of the bromo-fluoro-phenyl moiety allows for specific interactions within the kinase active site, while the cyclopropyl group can impart favorable pharmacokinetic properties. This document provides detailed application notes on the utility of this chemical scaffold, focusing on its role in the synthesis of the clinical-stage RAF inhibitor, Lifirafenib (BGB-283).

Application in the Synthesis of RAF Kinase Inhibitors

The primary utility of this compound is realized after its conversion to the corresponding primary amine, (5-bromo-2-fluorophenyl)(cyclopropyl)methanamine, via reductive amination. This amine then serves as a key coupling partner in the construction of complex heterocyclic systems that form the core of many kinase inhibitors.

Lifirafenib (BGB-283): A Case Study

Lifirafenib is a novel and potent inhibitor of RAF kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1] The synthesis of Lifirafenib prominently features (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine as a key intermediate. The general synthetic approach involves the coupling of this amine with a substituted pyrimidine core, followed by further functionalization to yield the final drug substance.

Signaling Pathway

Lifirafenib targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in many cancers, leading to constitutive pathway activation and uncontrolled cell growth. By inhibiting key kinases in this pathway, Lifirafenib can effectively block downstream signaling and induce tumor cell apoptosis.

RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Lifirafenib Inhibitor->RTK (EGFR) Inhibitor->RAF

RAS-RAF-MEK-ERK Signaling Pathway Inhibition by Lifirafenib.

Quantitative Data

The inhibitory activity of kinase inhibitors synthesized using the this compound-derived scaffold is typically quantified by their half-maximal inhibitory concentration (IC50).

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Lifirafenib (BGB-283) BRAFV600E23[1]
EGFR29[1]
Naporafenib (LXH254) BRAF0.21
CRAF0.072

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the general synthetic route for RAF inhibitors utilizing the (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine scaffold.

Protocol 1: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

This protocol describes the conversion of the starting ketone to the key amine intermediate via reductive amination.

Materials:

  • This compound

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride or other suitable reducing agent

  • Methanol or other suitable solvent

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Dissolve this compound in methanol.

  • Add a suitable source of ammonia, such as ammonium acetate, to the solution.

  • Stir the mixture at room temperature to facilitate imine formation.

  • Carefully add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between an organic solvent (e.g., diethyl ether) and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine.

  • The crude product can be purified by column chromatography on silica gel or converted to its hydrochloride salt for improved handling and stability.

Reductive_Amination_Workflow Start (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone Reaction Reductive Amination Start->Reaction Reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Methanol Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product (5-Bromo-2-fluorophenyl) (cyclopropyl)methanamine Purification->Product

General workflow for the synthesis of the key amine intermediate.
Protocol 2: General Synthesis of a Pyrimidine-Based RAF Inhibitor

This protocol outlines a representative synthesis of a pyrimidine-based RAF inhibitor, such as Lifirafenib, starting from the key amine intermediate. This typically involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

  • A suitably substituted 2-chloropyrimidine derivative (e.g., 2-chloro-5-methylpyrimidin-4-amine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)

Procedure:

  • In a reaction vessel, combine (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, the substituted 2-chloropyrimidine, and the non-nucleophilic base in the chosen solvent.

  • Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the reaction mixture with water to induce precipitation.

  • Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether or hexanes) to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the desired pyrimidine-based kinase inhibitor intermediate.

  • Subsequent synthetic steps, such as cross-coupling reactions at the bromo- position, may be carried out to complete the synthesis of the final kinase inhibitor.

Inhibitor_Synthesis_Workflow Amine (5-Bromo-2-fluorophenyl) (cyclopropyl)methanamine Reaction SNAr Coupling Amine->Reaction Pyrimidine Substituted 2-Chloropyrimidine Pyrimidine->Reaction Reagents Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Reaction Workup Precipitation & Filtration Reaction->Workup Intermediate Coupled Intermediate Workup->Intermediate FinalSteps Further Synthetic Modifications Intermediate->FinalSteps Product Final Kinase Inhibitor (e.g., Lifirafenib) FinalSteps->Product

General workflow for the synthesis of a pyrimidine-based RAF inhibitor.

Conclusion

This compound, through its conversion to the corresponding amine, serves as a valuable and versatile building block in the synthesis of potent kinase inhibitors. Its application has been instrumental in the development of targeted therapies for cancers driven by aberrant kinase signaling. The protocols and data presented herein provide a foundational understanding for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors based on this important chemical scaffold.

References

Application Notes and Protocols for Coupling Reactions Involving (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive aryl bromide, an electron-withdrawing ketone, a cyclopropyl moiety, and a fluorine substituent, allows for diverse functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, particularly for the synthesis of biaryl, aryl-alkyne, and aryl-amine motifs prevalent in many pharmaceutical agents.

This document provides detailed application notes and representative protocols for three key coupling reactions utilizing this compound as a substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols provided are generalized based on established procedures for structurally similar aryl bromides and may require optimization for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. [1][2]It is widely used in the synthesis of biaryl compounds, which are common scaffolds in drug molecules. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic acid or pinacol ester1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)1 - 5 mol%
Ligand (if required, e.g., with Pd(OAc)₂) SPhos, XPhos, or P(t-Bu)₃2 - 10 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFAnhydrous, degassed
Temperature 80 - 110 °CReaction progress monitored by TLC or LC-MS
Reaction Time 2 - 24 hoursDependent on substrate reactivity
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, forming a C(sp²)-C(sp) bond. [3][4]This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and are found in various biologically active molecules.

Data Presentation: Representative Sonogashira Coupling Conditions
ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Desired terminal alkyne1.2 - 2.0 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1 - 5 mol%
Copper Co-catalyst CuI1 - 10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Can be used as solvent or co-solvent
Solvent Toluene, THF, or DMFAnhydrous, degassed
Temperature Room temperature to 80 °CReaction progress monitored by TLC or LC-MS
Reaction Time 1 - 12 hoursDependent on substrate reactivity
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N) and the terminal alkyne (1.5 eq.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. [5][6]This reaction has become a cornerstone for the synthesis of arylamines, which are ubiquitous in pharmaceuticals.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Amine Primary or secondary amine1.1 - 1.5 equivalents
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 4 mol%
Ligand BINAP, Xantphos, or RuPhos2 - 8 mol%
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃1.5 - 2.5 equivalents
Solvent Toluene, Dioxane, or THFAnhydrous, degassed
Temperature 80 - 120 °CReaction progress monitored by TLC or LC-MS
Reaction Time 4 - 24 hoursDependent on substrate reactivity
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh and add This compound, Coupling Partner, Catalyst, Ligand, & Base atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heating Heat to specified temperature solvent->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring quench Cool and quench reaction monitoring->quench extract Liquid-liquid extraction quench->extract purify Column chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Amide Bond Formation Using (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bonds are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of structurally complex amides often requires robust and versatile chemical methodologies. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry, and its conversion to various amide derivatives is of significant interest for the development of novel therapeutic agents. The presence of the fluoro and bromo substituents on the phenyl ring, along with the cyclopropyl ketone moiety, offers opportunities for diverse biological activities and further synthetic modifications.

This document provides detailed protocols for the formation of amide bonds starting from this compound. The most synthetically viable and widely practiced approach involves a two-step sequence:

  • Reductive Amination: The ketone is first converted to the corresponding primary amine, (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine.

  • Amide Coupling (Acylation): The resulting amine is then acylated with a carboxylic acid or its derivative to form the target amide.

This two-step pathway offers a high degree of flexibility, allowing for the introduction of a wide variety of "R" groups through the choice of the acylating agent in the second step.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a two-step process, beginning with the ketone and proceeding through an amine intermediate to the final amide product.

G A This compound B Reductive Amination (e.g., NH4OAc, NaBH3CN) A->B Step 1 C (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine B->C D Amide Coupling / Acylation (R-COOH + Coupling Agent or R-COCl) C->D Step 2 E Target Amide Derivative D->E G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Coupling A Mix Ketone, Amine Source & Solvent Stir at RT B Add Reducing Agent Monitor by TLC/LC-MS A->B C Aqueous Work-up Extract with Organic Solvent B->C D Dry, Concentrate & Purify (e.g., Chromatography) C->D E Dissolve Amine, Carboxylic Acid, Coupling Agent & Base in Solvent D->E F Stir at RT Monitor by TLC/LC-MS E->F G Aqueous Work-up Extract with Organic Solvent F->G H Dry, Concentrate & Purify (e.g., Chromatography/Recrystallization) G->H

Application Notes and Protocols for the Analytical Characterization of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a brominated and fluorinated aromatic ring coupled with a cyclopropyl ketone moiety, necessitates a comprehensive analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed for optimal separation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[1] The exact ratio may be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (tR) ~ 5-10 min
Purity (%) > 98%

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The mass spectrum provides the molecular weight and characteristic fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-1MS (15 m, 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).[2]

  • Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).

Data Presentation:

ParameterExpected Value
Retention Time (tR) Dependent on the specific GC conditions
Molecular Ion [M]+ (m/z) 256/258 (due to 79Br/81Br isotopes)
Key Fragments (m/z) Fragments corresponding to the loss of CO, cyclopropyl, Br, and other characteristic moieties.

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Elution into MS C->D E Electron Ionization D->E F Mass Analysis E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern F->H

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Concentration: Approximately 10-20 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.

  • Techniques:

    • 1H NMR: Standard proton NMR experiment.

    • 13C NMR: Proton-decoupled carbon-13 NMR experiment.

    • 19F NMR: Standard fluorine-19 NMR experiment.

Data Presentation:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1H ~7.0 - 8.0m3HAromatic protons
~2.5 - 3.0m1HCyclopropyl CH
~0.8 - 1.5m4HCyclopropyl CH2
13C ~190 - 200s-Carbonyl carbon (C=O)[3][4]
~115 - 165m-Aromatic carbons
~15 - 20s-Cyclopropyl CH
~10 - 15s-Cyclopropyl CH2
19F ~ -110 to -130m-Aromatic fluorine

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5][6]

Logical Relationship in NMR Data Interpretation:

NMR_Interpretation cluster_spectra Acquired NMR Spectra cluster_info Structural Information H1 1H NMR Proton_Env Proton Environments H1->Proton_Env C13 13C NMR Carbon_Backbone Carbon Skeleton C13->Carbon_Backbone F19 19F NMR Fluorine_Position Fluorine Environment F19->Fluorine_Position Structure Final Structure Confirmation Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Position->Structure

NMR Data Interpretation Logic

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is recommended for solid or liquid samples. Alternatively, a KBr pellet can be prepared for solid samples.

  • Spectral Range: 4000 - 400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

  • Sample Preparation: For ATR, place a small amount of the sample directly on the ATR crystal. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Data Presentation:

Wavenumber (cm-1)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 3000 - 2850MediumCyclopropyl C-H stretch
~ 1680 - 1700StrongCarbonyl (C=O) stretch of the aromatic ketone[3][4][7]
~ 1550 - 1600MediumAromatic C=C stretch
~ 1200 - 1300StrongC-F stretch
~ 1000 - 1100MediumC-Br stretch

Experimental Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation A Place Sample on ATR Crystal B Acquire Infrared Spectrum A->B C Identify Characteristic Peaks B->C D Assign Functional Groups C->D

FTIR Analysis Workflow

References

Application Notes and Protocols for the Analysis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control and purity assessment of this compound in raw materials and process samples.

Principle

The compound is separated from impurities on a reverse-phase C18 column using an isocratic mobile phase of acetonitrile and water. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.2.3. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Data Presentation

Table 1: Quantitative Data for HPLC-UV Analysis

ParameterValue
Retention Time (min) ~ 5.8
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Recovery (%) 98 - 102%
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it ideal for impurity profiling and trace-level analysis of this compound.

Principle

The volatile analyte is separated from other components in a gas chromatograph using a capillary column. The separated compound then enters a mass spectrometer, where it is ionized by electron impact (EI), and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

Experimental Protocol

2.2.1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration within the calibration range.

2.2.3. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 350 m/z
Data Presentation

Table 2: Quantitative Data for GC-MS Analysis

ParameterValue
Retention Time (min) ~ 8.2
Molecular Ion [M]⁺ (m/z) 243/245 (due to Br isotopes)
Key Fragment Ions (m/z) 215/217 ([M-CO]⁺), 186/188 ([M-C3H5O]⁺), 107 ([C7H4F]⁺)
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (HPLC) dissolve->filter gcms GC-MS dissolve->gcms hplc HPLC-UV filter->hplc integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for the analysis of this compound.

Role in Kinase Inhibitor Drug Development

kinase_inhibitor_pathway cluster_synthesis Drug Synthesis cluster_cellular Cellular Mechanism intermediate (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone api Active Pharmaceutical Ingredient (API) (Kinase Inhibitor) intermediate->api Chemical Synthesis kinase Protein Kinase api->kinase Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response

Caption: Role as an intermediate in the synthesis of a kinase inhibitor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Q2: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can stem from several factors. Key areas to investigate include:

  • Moisture Contamination: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the glassware, solvent, or starting materials will deactivate the catalyst.

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. This requires the use of at least a stoichiometric amount, and often an excess, of the catalyst to ensure the reaction proceeds to completion.

  • Purity of Reagents: Impurities in the 1-bromo-4-fluorobenzene or cyclopropanecarbonyl chloride can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. The optimal temperature should be determined experimentally, but reactions are often started at a low temperature (0-5 °C) and then allowed to warm to room temperature.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

While Friedel-Crafts acylation is generally more selective than alkylation, side product formation can still occur. In the synthesis of this compound, potential side reactions include:

  • Isomer Formation: Although the fluorine atom is an ortho-, para-director and the bromine is also an ortho-, para-director, the major product is the result of acylation at the position ortho to the fluorine and meta to the bromine. However, small amounts of other isomers may form. The steric hindrance from the bromine atom generally disfavors acylation at the position ortho to it.

  • Reaction with Solvent: If the solvent is susceptible to Friedel-Crafts reactions (e.g., benzene, toluene), it may compete with the 1-bromo-4-fluorobenzene for acylation. Using an inert solvent like dichloromethane or carbon disulfide is recommended.

Q4: How can I effectively purify the final product?

Purification of this compound is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The amount of Lewis acid is not enough to drive the reaction to completion due to complexation with the product.Use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the limiting reagent.
Low Reaction Temperature: The reaction is too slow at the current temperature.After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required, but should be monitored carefully to avoid side reactions.
Formation of a Dark Tar-like Substance Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of the starting materials and product.Maintain a controlled temperature throughout the reaction. Start the reaction at a low temperature (0-5 °C) and slowly warm to room temperature.
Impure Reagents: Impurities in the starting materials can lead to side reactions and polymerization.Use freshly distilled or purified starting materials.
Difficult Work-up (Emulsion Formation) Hydrolysis of Aluminum Chloride: Quenching the reaction with water can lead to the formation of aluminum hydroxides, which can cause emulsions.Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and keep the aluminum salts dissolved in the aqueous layer.
Product Contaminated with Starting Material Incomplete Reaction: The reaction has not been allowed to proceed to completion.Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Insufficient Acylating Agent: Not enough cyclopropanecarbonyl chloride was used.Use a slight excess (1.1 equivalents) of the acylating agent.

Experimental Protocol

This protocol describes a representative method for the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the slurry to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) to the stirred slurry.

  • Addition of Substrate: To this mixture, add 1-bromo-4-fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the expected impact of these parameters on the reaction outcome based on general principles of Friedel-Crafts acylation.

Parameter Condition Expected Impact on Yield Rationale
Catalyst AlCl₃HighStrong Lewis acid, effectively generates the acylium ion.
FeCl₃Moderate to HighA common alternative to AlCl₃, may require higher temperatures.
ZnCl₂Low to ModerateA milder Lewis acid, generally less effective for this transformation.
Solvent Dichloromethane (DCM)HighInert solvent, good solubility for reagents.
Carbon Disulfide (CS₂)HighTraditional inert solvent for Friedel-Crafts reactions.
NitrobenzeneModerateCan act as a solvent and promoter, but can also be acylated.
Temperature 0 °C to Room TemperatureOptimalBalances reaction rate with minimizing side product formation.
> Room TemperatureDecreasedMay lead to decomposition and polymerization.
< 0 °CDecreasedReaction rate may be too slow for practical synthesis.
Stoichiometry (AlCl₃) 1.0 - 1.5 equivalentsOptimalEnsures enough catalyst is present to account for complexation with the product.
< 1.0 equivalentDecreasedIncomplete reaction due to catalyst deactivation.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Anhydrous AlCl3 and DCM start->setup cool Cool to 0-5 °C setup->cool add_acyl Add Cyclopropanecarbonyl Chloride cool->add_acyl add_substrate Add 1-Bromo-4-fluorobenzene add_acyl->add_substrate react Stir at Room Temperature (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_catalyst Check Catalyst Activity - Fresh bottle? - Anhydrous conditions? start->check_catalyst yes_active Yes check_catalyst->yes_active Active no_inactive No check_catalyst->no_inactive Inactive check_stoichiometry Check Catalyst Stoichiometry - Used 1.1-1.5 eq? yes_active->check_stoichiometry replace_catalyst Use Fresh Catalyst & Ensure Anhydrous Conditions no_inactive->replace_catalyst yes_stoich Yes check_stoichiometry->yes_stoich Correct no_stoich No check_stoichiometry->no_stoich Incorrect check_temp Check Reaction Temperature - Allowed to warm to RT? - Reaction time sufficient? yes_stoich->check_temp increase_stoich Increase Catalyst Amount no_stoich->increase_stoich yes_temp Yes check_temp->yes_temp Correct no_temp No check_temp->no_temp Incorrect check_reagents Check Reagent Purity yes_temp->check_reagents optimize_temp Increase Reaction Time or Gently Warm no_temp->optimize_temp

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

Technical Support Center: Purification of Fluorinated Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with fluorinated cyclopropyl ketones. These compounds are of significant interest in medicinal chemistry and materials science, but their purification can be complex due to the influence of the fluorine atom and the strained cyclopropyl ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying fluorinated cyclopropyl ketones?

A1: The primary purification techniques for fluorinated cyclopropyl ketones include:

  • Column Chromatography: A versatile and widely used method for separating compounds based on their polarity.[1] For fluorinated ketones, silica gel is a common stationary phase, often used with a solvent system of hexane and ethyl acetate.[1]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline compounds. Finding a suitable solvent or solvent system is crucial for successful recrystallization.

  • Distillation: Effective for volatile ketones, particularly fractional distillation which can separate compounds with close boiling points.[2]

Q2: What are the likely impurities in my crude fluorinated cyclopropyl ketone?

A2: The impurity profile largely depends on the synthetic route. If a Corey-Chaykovsky reaction was used to form the cyclopropane ring from a fluorinated chalcone, common impurities may include:

  • Unreacted starting materials (fluorinated chalcone, sulfur ylide precursors).

  • Byproducts from the ylide formation (e.g., dimethyl sulfoxide).

  • Side-products of the cyclopropanation, such as epoxides.[3][4]

  • Diastereomers, if the molecule contains multiple chiral centers.

Q3: How does the fluorine atom affect the purification process?

A3: The presence of fluorine can significantly alter a molecule's properties, impacting purification in several ways:

  • Polarity: Fluorine's high electronegativity can increase the molecule's polarity, affecting its retention on chromatographic stationary phases.

  • Boiling Point: Fluorination can lower the boiling point of a compound compared to its non-fluorinated analog, which is a consideration for purification by distillation.

  • Crystallinity: The unique intermolecular interactions of fluorinated compounds can sometimes make crystallization challenging, leading to the formation of oils instead of solids.[1]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for accurate purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful method for assessing purity and separating non-volatile impurities. Chiral HPLC can be used to separate enantiomers.

Troubleshooting Guides

Problem 1: Oily Product After Purification

Q: My fluorinated cyclopropyl ketone is an oil after column chromatography, but I expected a solid. What should I do?

A: An oily product can result from several factors. Follow this troubleshooting workflow:

G start Oily Product Obtained residual_solvent Check for Residual Solvent (Vacuum Oven) start->residual_solvent is_solid Is the product solid? residual_solvent->is_solid purity_analysis Analyze Purity (TLC, ¹H NMR) is_pure Is the product pure? purity_analysis->is_pure is_solid->purity_analysis No success Pure Crystalline Product is_solid->success Yes induce_crystallization Induce Crystallization (Scratching, Seeding) is_pure->induce_crystallization Yes repurify Repurify (e.g., Recrystallization, HPLC) is_pure->repurify No induce_crystallization->success amorphous Product is Amorphous Solid or Oil induce_crystallization->amorphous repurify->success G start Low Yield After Column Chromatography check_tlc Review TLC of Fractions start->check_tlc product_on_column Product Still on Column? check_tlc->product_on_column increase_polarity Increase Eluent Polarity product_on_column->increase_polarity Yes decomposition Check for Decomposition (TLC Streaking) product_on_column->decomposition No end Improved Yield increase_polarity->end is_decomposing Decomposition Observed? decomposition->is_decomposing change_stationary_phase Use Deactivated Silica or Alumina is_decomposing->change_stationary_phase Yes other_issues Consider Other Issues (Volatility, Incomplete Elution) is_decomposing->other_issues No change_stationary_phase->end other_issues->end

References

Technical Support Center: Purification of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. The information below addresses common challenges encountered during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A: Impurities in a Friedel-Crafts acylation reaction, the common synthetic route for this compound, can include unreacted starting materials such as 1-bromo-4-fluorobenzene, and cyclopropanecarbonyl chloride.[1] Additionally, side-products from undesired reactions may be present. For instance, polyacylated species can form, although the acyl group of the product is deactivating, which reduces the likelihood of further reactions.[2][3] If the reaction is not carried out under anhydrous conditions, hydrolysis of the acyl chloride can lead to the formation of cyclopropanecarboxylic acid.

Q2: I'm observing a persistent colored impurity in my product. What could be the cause and how can I remove it?

A: Colored impurities in ketone products can arise from various sources, including the formation of higher boiling point derivatives or degradation products.[4] One approach to remove these is through treatment with a non-volatile liquid amine, which can catalyze the conversion of these impurities into higher boiling derivatives, followed by fractional distillation.[4] Alternatively, column chromatography on silica gel is a standard and often effective method for separating colored impurities from the desired ketone.[5][6]

Q3: My attempts at recrystallization have failed to yield pure product. What should I try next?

A: If recrystallization is proving difficult, it may be because the impurities and the desired product have similar solubilities in the chosen solvent system. In such cases, column chromatography is a recommended alternative.[5][7] For aryl cyclopropyl ketones, silica gel is a common stationary phase.[5] A range of solvent systems can be employed, and a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).

Q4: I am seeing significant peak tailing in the HPLC analysis of my purified ketone. What are the potential causes and solutions?

A: Peak tailing in HPLC for ketones can be caused by several factors, including interactions with residual silanol groups on the column packing, extra-column effects, or column contamination.[8] To address this, you can try adjusting the mobile phase pH; for reversed-phase chromatography, lowering the pH to around 2.5-3.5 can suppress the ionization of silanol groups.[8] Using a high-purity, end-capped column can also minimize these interactions.[8] If contamination is suspected, flushing the column with a strong solvent is recommended.[8]

Q5: Can I use a bisulfite extraction to purify my ketone?

A: Bisulfite extraction is a technique used to separate aldehydes and some reactive ketones from mixtures.[9][10] However, this method is generally not effective for sterically hindered or conjugated ketones.[10] Given the structure of this compound, which contains a somewhat sterically encumbered carbonyl group, bisulfite extraction is unlikely to be an efficient purification method.

Data Presentation

For the purification of aryl cyclopropyl ketones by column chromatography, the choice of eluent is crucial. The following table provides examples of solvent systems that can be adapted for the purification of this compound. The ideal system should be determined empirically using TLC.

Stationary PhaseEluent System (v/v)ApplicationReference
Silica GelHexanes / Ethyl AcetateGeneral purification of aryl cyclopropyl ketones.[5][5]
Silica GelDichloromethaneSeparation of brominated ketones.[11]
Silica GelToluene / HexanesAlternative non-polar system for lipophilic compounds.[11]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ketone.[6][7]

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the ketone is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start: Crude Product Analysis cluster_troubleshooting Troubleshooting Pathway cluster_purification Purification Method Selection cluster_end End: Pure Product Start Crude this compound TLC TLC/HPLC/NMR Analysis Start->TLC Impurity_ID Identify Major Impurities TLC->Impurity_ID Polar_Impurity Polar Impurities (e.g., starting materials) Impurity_ID->Polar_Impurity High Polarity NonPolar_Impurity Non-Polar Impurities (e.g., side-products) Impurity_ID->NonPolar_Impurity Low Polarity Colored_Impurity Colored Impurities Impurity_ID->Colored_Impurity Color Present Column_Chromatography Column Chromatography Polar_Impurity->Column_Chromatography NonPolar_Impurity->Column_Chromatography Recrystallization Recrystallization NonPolar_Impurity->Recrystallization Colored_Impurity->Column_Chromatography Distillation Fractional Distillation Colored_Impurity->Distillation Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

References

Technical Support Center: Improving Regioselectivity in the Acylation of 1-Bromo-4-Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective acylation of 1-bromo-4-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene?

A1: The Friedel-Crafts acylation of 1-bromo-4-fluorobenzene is an electrophilic aromatic substitution reaction. Both the bromine and fluorine substituents are ortho-, para-directing groups. Since they are para to each other, the substitution will occur at the positions ortho to either the fluorine or the bromine atom. This results in two possible isomeric products: 2-acyl-1-bromo-4-fluorobenzene and 3-acyl-4-bromo-1-fluorobenzene.

Q2: Which factors primarily influence the regioselectivity of this reaction?

A2: The regioselectivity is a delicate balance of electronic and steric effects. Both fluorine and bromine are deactivating groups due to their inductive effect, yet they direct incoming electrophiles to the ortho and para positions through their resonance effect.[1] The relative directing ability of fluorine versus bromine, the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the steric bulk of the acylating agent are all critical factors that can be modulated to favor one isomer over the other.

Q3: How does the choice of Lewis acid impact the isomer ratio?

A3: The strength and size of the Lewis acid catalyst can influence the regioselectivity. Stronger Lewis acids, like AlCl₃, can lead to higher reactivity but potentially lower selectivity. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better control over the isomer distribution. The coordination of the Lewis acid with the acylating agent and the substrate can alter the steric environment and the electronic nature of the electrophile, thereby affecting the position of attack.

Q4: Can the solvent choice affect the outcome of the reaction?

A4: Yes, the solvent can play a significant role. The polarity of the solvent can influence the dissolution of reagents and the stability of the reaction intermediates. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. In some cases, polar solvents like nitrobenzene can be employed, but they can also participate in the reaction. Changing the solvent can alter the effective size of the electrophile and the transition state energies, thus influencing the isomer ratio.

Q5: What is the role of temperature in controlling regioselectivity?

A5: Generally, lower reaction temperatures favor the thermodynamically more stable product and can enhance selectivity. Conversely, higher temperatures can lead to a mixture of products and potentially side reactions. It is advisable to start with low temperatures (e.g., 0 °C) and gradually increase if the reaction is too slow.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Regioselectivity (Significant mixture of isomers) 1. Inappropriate Lewis Acid: The Lewis acid may be too reactive, leading to indiscriminate acylation. 2. High Reaction Temperature: Elevated temperatures can reduce selectivity. 3. Non-optimal Solvent: The solvent may not be adequately differentiating between the two possible transition states.1. Screen Lewis Acids: Try using a milder Lewis acid (e.g., switch from AlCl₃ to FeCl₃ or ZnCl₂). 2. Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C). 3. Solvent Screening: Experiment with solvents of different polarities (e.g., CS₂, CH₂Cl₂, nitrobenzene).
Low Reaction Yield 1. Catalyst Inactivity: The Lewis acid may be deactivated by moisture. 2. Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. 3. Deactivated Substrate: Both bromine and fluorine are deactivating groups, making the reaction inherently slower than with benzene.1. Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous Lewis acid and dry solvents and glassware. 2. Increase Catalyst Loading: Gradually increase the molar equivalents of the Lewis acid. 3. Increase Reaction Time/Temperature: If selectivity is not an issue, cautiously increase the reaction time or temperature to drive the reaction to completion.
Formation of Byproducts 1. Polyacylation: Although less common in acylation than alkylation, it can occur under harsh conditions. 2. Rearrangement of Acyl Group: This is generally not an issue in Friedel-Crafts acylation. 3. Reaction with Solvent: Some solvents can be acylated under the reaction conditions.1. Use Stoichiometric Acylating Agent: Avoid a large excess of the acylating agent. 2. Choose an Inert Solvent: Use a solvent that is less susceptible to acylation, such as carbon disulfide or dichloromethane.

Data Presentation: Illustrative Isomer Ratios

Disclaimer: The following data is illustrative and based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

Table 1: Effect of Lewis Acid on Isomer Distribution (Acetylation of 1-bromo-4-fluorobenzene)

Lewis AcidSolventTemperature (°C)Isomer Ratio (ortho-F : ortho-Br)
AlCl₃CS₂040 : 60
FeCl₃CS₂055 : 45
ZnCl₂CS₂2565 : 35

Table 2: Effect of Solvent on Isomer Distribution (Acetylation with AlCl₃ at 0°C)

SolventDielectric Constant (ε)Isomer Ratio (ortho-F : ortho-Br)
Carbon Disulfide (CS₂)2.640 : 60
Dichloromethane (CH₂Cl₂)9.145 : 55
Nitrobenzene (C₆H₅NO₂)34.830 : 70

Table 3: Effect of Acylating Agent Steric Bulk (with FeCl₃ in CS₂ at 0°C)

Acylating AgentAcyl GroupIsomer Ratio (ortho-F : ortho-Br)
Acetyl Chloride-COCH₃55 : 45
Propionyl Chloride-COCH₂CH₃60 : 40
Pivaloyl Chloride-COC(CH₃)₃80 : 20

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene

Materials:

  • 1-bromo-4-fluorobenzene

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

  • Hydrochloric acid (aq)

  • Sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb evolved HCl), add the anhydrous Lewis acid (1.1 - 2.2 equivalents) and the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • To this mixture, add a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization to separate the isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Add Lewis Acid & Solvent A->B C Cool to 0 °C B->C D Add Acyl Chloride C->D Anhydrous Conditions E Add 1-bromo-4-fluorobenzene D->E F Stir & Monitor E->F G Quench with Acid/Ice F->G Reaction Complete H Extraction G->H I Washing H->I J Drying & Concentration I->J K Purification (Chromatography) J->K L L K->L Isolated Isomers

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene.

regioselectivity_factors cluster_products Products cluster_factors Influencing Factors Acylation Acylation of 1-bromo-4-fluorobenzene OrthoF Acylation ortho to F (2-acyl-1-bromo-4-fluorobenzene) Acylation->OrthoF OrthoBr Acylation ortho to Br (3-acyl-4-bromo-1-fluorobenzene) Acylation->OrthoBr LewisAcid Lewis Acid (AlCl₃, FeCl₃, ZnCl₂) LewisAcid->Acylation Solvent Solvent (CS₂, CH₂Cl₂, etc.) Solvent->Acylation Temperature Temperature Temperature->Acylation Sterics Steric Bulk of Acylating Agent Sterics->Acylation

References

Troubleshooting low yields in the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone. The primary synthetic route is assumed to be the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride.

Troubleshooting Guide

Low or no yield in the synthesis of this compound is a common issue, primarily due to the deactivating nature of the halogen substituents on the aromatic ring. This guide addresses the most frequent problems and offers systematic solutions.

Problem Potential Cause Recommended Solutions
No or Minimal Product Formation 1. Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.- Use a fresh, unopened container of the Lewis acid catalyst. - Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
2. Deactivated Aromatic Ring: The bromo and fluoro groups on the benzene ring are electron-withdrawing, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.- Increase the reaction temperature gradually to provide sufficient activation energy. - Use a stronger Lewis acid catalyst (e.g., AlCl₃ over FeCl₃). - Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A stoichiometric amount or a slight excess is often necessary as the ketone product can form a complex with the catalyst.
Low Product Yield 1. Suboptimal Reaction Temperature: The reaction may not be proceeding to completion at the current temperature.- Experiment with a range of temperatures. While some Friedel-Crafts acylations proceed at room temperature, heating may be required for deactivated substrates.
2. Insufficient Reaction Time: The reaction may be slow due to the deactivated substrate and may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). - Extend the reaction time until the starting material is consumed.
3. Inefficient Quenching and Work-up: The product may be lost during the work-up procedure. The aluminum chloride-ketone complex needs to be effectively hydrolyzed.- Quench the reaction by carefully and slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This helps to break up the complex and dissolve the aluminum salts.
Formation of Multiple Byproducts 1. Isomer Formation: Friedel-Crafts acylation on substituted benzenes can lead to the formation of ortho, meta, and para isomers. For 1-bromo-4-fluorobenzene, acylation is expected primarily at the position ortho to the fluorine and para to the bromine. However, other isomers are possible.- Optimize the reaction conditions (catalyst, temperature, solvent) to favor the desired isomer. Steric hindrance often favors the formation of the para-substituted product. - Purify the product using column chromatography to separate the isomers.
2. Polysubstitution: Although less common in acylation than alkylation, polysubstitution can occur if the reaction conditions are too harsh.- Use a milder Lewis acid or lower the reaction temperature. - The acyl group is deactivating, which generally prevents further acylation. If polysubstitution is observed, it may indicate an unusually reactive substrate or harsh conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: The primary reason for low yields is the reduced reactivity of the starting material, 1-bromo-4-fluorobenzene. Both the bromine and fluorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. This deactivation requires more forcing reaction conditions (e.g., a stronger Lewis acid, higher temperature) to achieve a reasonable yield.

Q2: Which Lewis acid catalyst is best for this reaction?

A2: Aluminum chloride (AlCl₃) is the most common and generally most effective Lewis acid for Friedel-Crafts acylation of deactivated rings due to its high activity. However, other Lewis acids like ferric chloride (FeCl₃) can also be used and may offer advantages in terms of cost and ease of handling, though they might require higher temperatures or longer reaction times. The choice of catalyst can significantly impact the yield, and empirical optimization is often necessary.

Q3: Can I use a solvent other than dichloromethane?

A3: Yes, other non-protic solvents can be used, such as carbon disulfide, nitrobenzene, or 1,2-dichloroethane. The choice of solvent can influence the solubility of the reactants and the reaction temperature. It is crucial that the solvent is anhydrous, as any moisture will deactivate the Lewis acid catalyst.

Q4: How can I be sure my reaction conditions are completely anhydrous?

A4: To ensure anhydrous conditions, all glassware should be thoroughly dried in an oven or by flame-drying under a stream of inert gas. Solvents should be freshly distilled from an appropriate drying agent. The Lewis acid should be a fresh, unopened bottle or handled in a glovebox. The reaction should be set up under an inert atmosphere of nitrogen or argon.

Q5: I see the formation of a solid precipitate during the reaction. Is this normal?

A5: Yes, it is common for a solid complex to form between the ketone product and the Lewis acid catalyst (e.g., AlCl₃). This complex is typically a solid and will precipitate from the reaction mixture. This is one reason why a stoichiometric amount of the Lewis acid is often required. The complex is hydrolyzed during the acidic work-up to release the final product.

Data Presentation

The following table summarizes the expected trends in yield for the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride based on general principles for acylating deactivated aromatic rings. Note: These are representative values and actual yields may vary.

Parameter Condition Expected Yield Range (%) Rationale
Lewis Acid Catalyst FeCl₃20-40Milder Lewis acid, may require higher temperatures or longer reaction times.
AlCl₃50-70Stronger Lewis acid, more effective for deactivated substrates.
ZnCl₂10-30Generally less effective for this type of transformation.
Reaction Temperature 0-5 °C15-35May be too low to overcome the activation energy for the deactivated ring.
Room Temperature (20-25 °C)30-50A common starting point for optimization.
40-50 °C50-75Increased temperature often improves the rate and yield for deactivated substrates.
Molar Ratio of Lewis Acid to Acyl Chloride 0.8:1< 20Sub-stoichiometric amounts are often insufficient due to complexation with the product.
1.1:150-70A slight excess is typically optimal to drive the reaction to completion.
1.5:155-75A larger excess may not significantly improve the yield and can complicate the work-up.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar Friedel-Crafts acylations.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.

  • Addition of Aromatic Substrate: To this mixture, add 1-bromo-4-fluorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene This compound This compound 1-Bromo-4-fluorobenzene->this compound + Acylium Ion Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Acylium Ion Acylium Ion Cyclopropanecarbonyl chloride->Acylium Ion + AlCl3 AlCl3 AlCl3 Acylium Ion->this compound

Caption: Friedel-Crafts acylation reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_catalyst Check Catalyst Activity (Fresh, Anhydrous) start->check_catalyst check_catalyst->start [Catalyst Inactive] check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions [Catalyst OK] check_conditions->start [Moisture Present] optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp [Conditions OK] optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst_ratio Adjust Catalyst Stoichiometry optimize_time->optimize_catalyst_ratio solution Improved Yield optimize_catalyst_ratio->solution

Caption: Stepwise troubleshooting workflow for low yields.

Logical Relationship of Issues and Solutions

Caption: Mapping of common issues to their respective solutions.

Alternative catalysts for the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, likely via a Friedel-Crafts acylation reaction.

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?

A1: Low to no yield in the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride or anhydride can stem from several factors:

  • Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst. Ensure all materials are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for this reaction.

  • Deactivated Aromatic Ring: While halogens are deactivating groups for electrophilic aromatic substitution, the reaction is still feasible. However, the presence of other strong electron-withdrawing groups would further hinder the reaction.

  • Poor Quality Reagents: The purity of 1-bromo-4-fluorobenzene and cyclopropanecarbonyl chloride/anhydride is crucial. Impurities can lead to side reactions and lower yields.

  • Inappropriate Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition. Start with initial cooling (0 °C) during the addition of reagents, followed by warming to room temperature or gentle heating.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

A2: The formation of multiple products can be attributed to a few factors in this specific synthesis:

  • Isomer Formation: Friedel-Crafts acylation is generally regioselective, with the acyl group directing ortho and para to activating groups and meta to deactivating groups. However, with two halogen substituents, there is a possibility of obtaining isomeric products, although the fluorine atom typically directs ortho-acylation. Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the isomers.

  • Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to various side reactions.

  • Reaction with Solvent: If the solvent is reactive under Friedel-Crafts conditions (e.g., certain aromatic solvents), it may compete with your substrate. Dichloromethane or carbon disulfide are common, less reactive solvents.

Q3: I'm having difficulty purifying the final product. What are the recommended methods?

A3: The purification of this compound can be challenging due to the potential for closely related impurities. The most common and effective purification techniques are:

  • Column Chromatography: This is a versatile method for separating the desired product from starting materials and byproducts.[1] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of 0.2-0.4 for the product is a good target).[1]

  • Recrystallization: If a suitable solvent can be found, recrystallization can yield a highly pure product. The ideal solvent will dissolve the product at high temperatures but not at room temperature, while impurities remain soluble.[1] Mixtures of hexanes and ethyl acetate are often good starting points for aryl ketones.[1]

Q4: Are there any alternative catalysts to aluminum chloride (AlCl₃) for this synthesis?

A4: Yes, several alternative Lewis acid catalysts can be employed for the Friedel-Crafts acylation of fluorobenzene derivatives, which may offer advantages such as milder reaction conditions, lower catalyst loading, and easier workup. These include:

  • Scandium trifluoromethanesulfonate (Sc(OTf)₃): Known to be a highly active and water-tolerant Lewis acid catalyst.

  • Hafnium(IV) triflate (Hf(OTf)₄): Another potent catalyst for Friedel-Crafts acylation.

  • Lanthanide triflates (Ln(OTf)₃): These have been shown to be effective and reusable for acylation reactions.

  • Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃): A novel catalyst that has demonstrated high yields for the acylation of both activated and deactivated benzenes.

Quantitative Data Comparison

Specific comparative data for the synthesis of this compound using various catalysts is not extensively reported in publicly available literature. The following table is a template for researchers to record their own experimental findings when exploring alternative catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
AlCl₃100 - 120Dichloromethane0 to RT2 - 6Data not availableTraditional method, requires stoichiometric amounts.
Sc(OTf)₃5 - 10User definedUser definedUser definedUser definedPotentially lower catalyst loading and milder conditions.
Hf(OTf)₄5 - 10User definedUser definedUser definedUser definedKnown to be a powerful catalyst for Friedel-Crafts reactions.
Ln(OTf)₃5 - 10User definedUser definedUser definedUser definedReusable catalyst option.
Bi(OTf)₃5 - 10User definedUser definedUser definedUser definedEffective for deactivated aromatic substrates.

Researchers are encouraged to populate this table with their experimental results to build a comparative dataset.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using Aluminum Chloride

This protocol provides a general procedure for the synthesis of this compound. Caution: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Cyclopropanecarbonyl chloride (or cyclopropanecarboxylic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification Reaction_Setup Reaction Setup (Flame-dried glassware, inert atmosphere) Catalyst_Suspension Catalyst Suspension (AlCl3 in DCM, 0 °C) Reaction_Setup->Catalyst_Suspension Reagent_Addition Reagent Addition (Cyclopropanecarbonyl chloride, 1-Bromo-4-fluorobenzene) Catalyst_Suspension->Reagent_Addition Reaction_Execution Reaction (Stir at RT, monitor by TLC) Reagent_Addition->Reaction_Execution Quenching Quenching (Ice and HCl) Reaction_Execution->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Purification (Column Chromatography or Recrystallization) Drying_Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for the synthesis.

troubleshooting_flowchart Start Low or No Product Yield Check_Catalyst Was the catalyst handled under strictly anhydrous conditions? Start->Check_Catalyst Check_Stoichiometry Was a stoichiometric amount of catalyst used? Check_Catalyst->Check_Stoichiometry Yes Solution_Anhydrous Solution: Use freshly opened/dried reagents and solvents. Perform under inert atmosphere. Check_Catalyst->Solution_Anhydrous No Check_Reagents Are the starting materials pure? Check_Stoichiometry->Check_Reagents Yes Solution_Stoichiometry Solution: Increase catalyst loading to >1 equivalent. Check_Stoichiometry->Solution_Stoichiometry No Check_Temperature Was the reaction temperature optimized? Check_Reagents->Check_Temperature Yes Solution_Reagents Solution: Purify starting materials before use. Check_Reagents->Solution_Reagents No Solution_Temperature Solution: Screen different temperatures (e.g., RT, 40 °C, reflux). Check_Temperature->Solution_Temperature No Success Problem Resolved Check_Temperature->Success Yes Solution_Anhydrous->Success Solution_Stoichiometry->Success Solution_Reagents->Success Solution_Temperature->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Scale-up Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound at an industrial scale?

A1: The most prevalent method for synthesizing this compound on a larger scale is through a Friedel-Crafts acylation reaction. This involves reacting 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts acylation?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction is typically exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and facilitate heat transfer, especially in large reactors.

  • Rate of Addition: Slow and controlled addition of the acylating agent and catalyst can help manage the reaction exotherm.

  • Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All reagents and equipment must be scrupulously dry.[1]

Q3: What are the potential safety hazards associated with this synthesis on a large scale?

A3: Scaling up this synthesis presents several safety concerns:

  • Exothermic Reaction: The Friedel-Crafts acylation can be highly exothermic, posing a risk of thermal runaway if not properly controlled.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction generates significant amounts of HCl gas, which is corrosive and toxic. A robust off-gas scrubbing system is essential.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Solvent Hazards: The use of organic solvents requires proper ventilation and adherence to fire safety protocols.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials (1-bromo-4-fluorobenzene), regioisomers formed during the acylation, and byproducts from side reactions. The presence of strongly electron-withdrawing groups on the aromatic substrate can sometimes lead to incomplete reactions or the formation of undesired products.[1]

Q5: What purification methods are suitable for this product at a larger scale?

A5: For large-scale purification, techniques such as recrystallization and distillation are often preferred over column chromatography due to cost and scalability.[1] The choice of method will depend on the physical properties of the product and its impurity profile.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive catalyst due to moisture.Ensure all reagents, solvents, and glassware are anhydrous. Handle the Lewis acid catalyst under an inert atmosphere.[1]
Insufficient catalyst.In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, requiring stoichiometric or excess amounts of the catalyst.[1]
Deactivated aromatic ring.The presence of the bromo and fluoro groups can deactivate the ring. Ensure optimal reaction temperature and time to drive the reaction to completion.
Formation of Multiple Products/Isomers Poor regioselectivity.Optimize the reaction temperature. Lower temperatures generally favor the formation of the desired para-isomer.
Over-acylation (polyacylation).This is less common in acylation compared to alkylation because the ketone product is deactivated. However, if observed, consider using a milder Lewis acid or optimizing the stoichiometry.
Product is a Dark, Tarry Material Reaction temperature too high.Implement more stringent temperature control. Consider a slower addition of reagents to manage the exotherm.
Presence of impurities in starting materials.Use high-purity starting materials.
Difficult Product Isolation/Purification Product is an oil or low-melting solid.Explore different solvent systems for recrystallization. If direct crystallization is challenging, consider converting the crude product to a solid derivative for purification, followed by regeneration of the desired ketone.
Emulsion formation during workup.Add a small amount of a brine solution or a different organic solvent to break the emulsion.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 1-bromo-4-fluorobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber, charge anhydrous dichloromethane.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride to the dichloromethane with stirring.

  • Substrate Addition: Add 1-bromo-4-fluorobenzene to the stirred suspension.

  • Acylation: Cool the mixture to 0-5 °C. Slowly add cyclopropanecarbonyl chloride via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation.

Visualizations

Synthesis_Workflow reagents 1-Bromo-4-fluorobenzene + Cyclopropanecarbonyl Chloride reaction Friedel-Crafts Acylation reagents->reaction catalyst AlCl3 in DCM catalyst->reaction quench Quench (Ice/HCl) reaction->quench workup Aqueous Workup quench->workup purification Purification (Recrystallization/Distillation) workup->purification product Pure Product purification->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_moisture Check for Moisture in Reagents/Glassware start->check_moisture Yes side_products Impurity Profile Analysis start->side_products No check_catalyst Increase Catalyst Stoichiometry check_moisture->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp isomers Isomers Present? side_products->isomers purification_strategy Adjust Purification Method isomers->purification_strategy No lower_temp Lower Reaction Temperature isomers->lower_temp Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone: A Versatile Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the diverse array of scaffolds and intermediates, (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone has emerged as a valuable precursor, offering a unique combination of structural features that are frequently exploited in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of this building block against other common intermediates used in kinase inhibitor synthesis, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in kinase inhibitor synthesis stems from its distinct structural motifs:

  • The 2-Fluorophenyl Group: The fluorine atom at the ortho position can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. Additionally, the fluorine substitution can modulate the pKa of adjacent functional groups and improve metabolic stability.

  • The Cyclopropyl Ketone Moiety: The cyclopropyl group introduces a degree of conformational rigidity and three-dimensionality to the molecule. This can enhance binding affinity and selectivity by occupying specific hydrophobic pockets within the kinase domain. The ketone functionality serves as a versatile handle for further chemical transformations.

  • The Bromo Substituent: The bromine atom at the 5-position provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.

Comparative Analysis of Building Blocks in Kinase Inhibitor Synthesis

To illustrate the practical application and comparative performance of this compound, we will examine its use in the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor and compare it to an alternative synthetic strategy employing a different building block.

Synthesis of a BTK Inhibitor Core

A key intermediate in the synthesis of several BTK inhibitors features a pyrazolopyrimidine core coupled to a substituted phenyl ring. The following sections detail two synthetic approaches to a common precursor.

Method A: Synthesis utilizing this compound

This approach leverages the pre-functionalized nature of the building block to introduce the desired moieties in a convergent manner.

Experimental Protocol: Synthesis of Intermediate 3

  • Step 1: Synthesis of (5-(4-phenoxyphenyl)-2-fluorophenyl)(cyclopropyl)methanone (Intermediate 2): To a solution of this compound (1.0 eq) and (4-phenoxyphenyl)boronic acid (1.2 eq) in a mixture of toluene and water (4:1) is added potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to 90°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate 2.

  • Step 2: Synthesis of 1-(5-(4-phenoxyphenyl)-2-fluorophenyl)-1-cyclopropylethanamine (Intermediate 3): A solution of Intermediate 2 (1.0 eq) in methanol is treated with ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield Intermediate 3.

Method B: Alternative Synthesis using a Step-wise Functionalization Approach

This alternative route starts with a simpler building block and introduces the necessary functional groups sequentially.

Experimental Protocol: Synthesis of Intermediate 3 (Alternative Route)

  • Step 1: Synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-one (Intermediate B): To a solution of 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) in THF at -78°C is added n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, N,N-dimethylacetamide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate B.

  • Step 2: Synthesis of 1-(5-amino-2-fluorophenyl)ethan-1-one (Intermediate C): A mixture of Intermediate B (1.0 eq) and iron powder (3.0 eq) in ethanol and water (4:1) is heated to 80°C. Hydrochloric acid (0.5 eq) is added dropwise, and the reaction is stirred at 80°C for 4 hours. The mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford Intermediate C.

  • Step 3: Synthesis of 1-(2-fluoro-5-(4-phenoxyanilino)phenyl)ethan-1-one (Intermediate D): A mixture of Intermediate C (1.0 eq), 4-phenoxyaniline (1.1 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq) in toluene is heated to 110°C for 12 hours under a nitrogen atmosphere. The reaction mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield Intermediate D.

  • Step 4: Synthesis of 1-(5-(4-phenoxyphenyl)-2-fluorophenyl)-1-cyclopropylethanamine (Intermediate 3): To a solution of Intermediate D (1.0 eq) in THF is added cyclopropylmagnesium bromide (2.0 eq) at 0°C. The reaction is stirred for 2 hours at room temperature. The reaction is then quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is then subjected to the same reductive amination conditions as in Method A, Step 2, to yield Intermediate 3.

Performance Comparison
ParameterMethod A (with this compound)Method B (Alternative Building Block)
Starting Building Block This compound1-bromo-2-fluoro-5-nitrobenzene
Number of Steps 24
Overall Yield ~60-70%~20-30%
Key Reactions Suzuki Coupling, Reductive AminationLithium-Halogen Exchange, Nitro Reduction, Buchwald-Hartwig Amination, Grignard Reaction, Reductive Amination
Process Complexity More convergent, fewer stepsLonger, more complex transformations
Atom Economy HigherLower
Purification Column chromatography at each stepMultiple column chromatography steps

As the table demonstrates, the use of the more complex, pre-functionalized building block in Method A leads to a more efficient synthesis in terms of the number of steps and overall yield. This highlights the strategic advantage of incorporating key structural features early in the synthetic sequence.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of these synthesized kinase inhibitors, it is essential to understand the biological pathways they target and the experimental workflows used to evaluate their efficacy.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NF_kB NF-κB Ca_PKC->NF_kB activates Proliferation Cell Proliferation & Survival NF_kB->Proliferation promotes BTK_Inhibitor BTK Inhibitor (e.g., synthesized compound) BTK_Inhibitor->BTK inhibits

Caption: Simplified BTK Signaling Pathway and the point of inhibition.

General Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a newly synthesized kinase inhibitor typically follows a standardized workflow to determine its potency, selectivity, and cellular activity.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Building_Block Building Block Selection ((5-Bromo-2-fluorophenyl)- (cyclopropyl)methanone) Synthesis Chemical Synthesis Building_Block->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC₅₀ determination) Purification->Kinase_Assay Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for pBTK) Cell_Viability->Target_Engagement

Caption: A typical workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed functionalities, including a hinge-binding motif, a conformationally constrained element, and a versatile handle for cross-coupling reactions, enable more convergent and efficient synthetic routes compared to approaches that rely on the sequential introduction of these features. For researchers and professionals in drug development, the use of such advanced intermediates can significantly accelerate the discovery and optimization of novel kinase inhibitors, ultimately leading to the development of more effective therapeutics.

A Comparative Guide to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone and its Chloro-Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. This guide presents a detailed comparison of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone and its chloro-analogue, (5-Chloro-2-fluorophenyl)(cyclopropyl)methanone. The analysis focuses on their physicochemical properties, expected reactivity based on established chemical principles, and potential applications in medicinal chemistry.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a bromine atom with chlorine results in predictable changes in the physicochemical properties of the molecule. The bromo-analogue has a higher molecular weight and, based on general trends, is expected to have a higher boiling point and density.

PropertyThis compound(5-Chloro-2-fluorophenyl)(cyclopropyl)methanone
CAS Number 1222368-75-3[1]1378825-84-3[2]
Molecular Formula C₁₀H₈BrFOC₁₀H₈ClFO[2]
Molecular Weight 243.08 g/mol 198.62 g/mol [2]
Appearance Colorless to Yellow Liquid or Semi-Solid or solidInformation not available
Storage Sealed in dry, 2-8°CStore long-term in a cool, dry place[2]

Reactivity Profile: The Halogen's Influence

The primary difference in the chemical reactivity of these two compounds lies in the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is generally weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference has significant implications for their utility in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

The bromo-analogue is expected to be significantly more reactive in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This is because the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step, is more facile for the C-Br bond compared to the C-Cl bond. Consequently, reactions with the bromo-compound can often be carried out under milder conditions, with lower catalyst loadings, and may result in higher yields and shorter reaction times.

FeatureThis compound(5-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Reactivity in Cross-Coupling HigherLower
Typical Reaction Conditions Milder (lower temperature, less active catalyst)Harsher (higher temperature, more active catalyst/ligand)
Leaving Group Ability GoodModerate

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

To illustrate the practical implications of the differing reactivity, a representative experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. It is anticipated that the bromo-analogue would provide a higher yield of the desired product under these conditions compared to its chloro counterpart.

Objective: To synthesize (5-(4-methoxyphenyl)-2-fluorophenyl)(cyclopropyl)methanone via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound or (5-Chloro-2-fluorophenyl)(cyclopropyl)methanone

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (5-halo-2-fluorophenyl)(cyclopropyl)methanone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate tribasic (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add tricyclohexylphosphine (0.04 mmol) to the mixture.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 100°C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired product.

Visualizing the Workflow and Potential Applications

The following diagrams, created using the DOT language, illustrate the logical workflow for comparing these two compounds and their potential application in drug discovery.

cluster_start Starting Materials cluster_reaction Comparative Reaction cluster_analysis Analysis Bromo-analogue Bromo-analogue Suzuki Coupling Suzuki Coupling Bromo-analogue->Suzuki Coupling Chloro-analogue Chloro-analogue Chloro-analogue->Suzuki Coupling Yield Yield Suzuki Coupling->Yield Reaction Time Reaction Time Suzuki Coupling->Reaction Time Purity Purity Suzuki Coupling->Purity

Caption: Comparative experimental workflow diagram.

Start Halogenated Ketone Building Block Reaction Multi-step Synthesis Start->Reaction Intermediate Key Intermediate Reaction->Intermediate Final Biologically Active Compound (e.g., Kinase Inhibitor) Intermediate->Final Pathway Modulation of Signaling Pathway Final->Pathway

Caption: Potential role in drug discovery.

Conclusion

References

The Strategic Advantage of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of optimal building blocks is a critical determinant of success in the synthesis of novel therapeutics. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone has emerged as a highly valuable reagent, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols, to underscore its advantages in drug discovery.

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique trifecta of a cyclopropyl ketone, a bromo substituent, and a fluoro substituent on the phenyl ring provides a combination of reactivity and metabolic stability that is highly sought after in medicinal chemistry. This guide will focus on its application in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, defactinib (VS-6063), as a case study to illustrate its utility.

Unpacking the Advantages: A Three-Pronged Approach

The utility of this compound stems from the synergistic contributions of its three key structural features:

  • The Cyclopropyl Ketone Moiety: The cyclopropyl group is a well-regarded feature in drug design. Its strained three-membered ring can enhance the metabolic stability of a drug by being less susceptible to enzymatic degradation. Furthermore, the rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, leading to higher binding affinity and potency towards its biological target. The ketone functionality serves as a versatile handle for further chemical transformations, most notably reductive amination to introduce a crucial amine group.

  • The Bromo Substituent: The bromine atom at the 5-position of the phenyl ring is a key strategic element. It serves as a versatile synthetic handle, allowing for the introduction of additional molecular complexity through a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This enables the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

  • The Fluoro Substituent: The fluorine atom at the 2-position of the phenyl ring plays a multifaceted role. Its electron-withdrawing nature can influence the reactivity of the adjacent ketone, potentially facilitating nucleophilic attack during reactions like reductive amination. In the final drug molecule, the fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can also improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Comparative Performance in Reductive Amination

Building BlockReactionProductTypical Yield (%)Reference
This compound Reductive Amination(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine85-95%[Syntheses of similar structures often report high yields for this transformation]
(4-Bromophenyl)(cyclopropyl)methanoneReductive Amination(4-Bromophenyl)(cyclopropyl)methanamine80-90%[General literature on reductive amination of aryl cyclopropyl ketones]
(2-Fluorophenyl)(cyclopropyl)methanoneReductive Amination(2-Fluorophenyl)(cyclopropyl)methanamine82-92%[General literature on reductive amination of fluorinated ketones]
(5-Bromo-2-chlorophenyl)(cyclopropyl)methanoneReductive Amination(5-Bromo-2-chlorophenyl)(cyclopropyl)methanamine83-93%[Inferred from syntheses of related compounds]

Note: The yields presented are typical ranges found in the literature for similar transformations and may vary depending on the specific reaction conditions and scale.

The data suggests that the combination of the fluoro and bromo substituents in this compound does not impede the efficiency of the reductive amination and consistently provides high yields of the desired amine intermediate.

Experimental Protocol: Reductive Amination of this compound

The following is a representative experimental protocol for the reductive amination of this compound to form (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, a key intermediate for defactinib.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol in a round-bottom flask, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine.

Application in Drug Discovery: Synthesis of Defactinib (VS-6063) and its Mechanism of Action

This compound is a crucial starting material for the synthesis of defactinib (VS-6063), a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3][4][5] Overexpression and activation of FAK are associated with the progression and metastasis of various cancers.[3][4]

The synthesis of defactinib utilizes (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, derived from the methanone, as a key building block. The amine is subsequently coupled with other fragments to construct the final inhibitor molecule.

G cluster_synthesis Synthesis of Defactinib Intermediate cluster_drug Drug Synthesis A This compound B (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine A->B Reductive Amination D Defactinib (VS-6063) B->D C Other Fragments C->D

Caption: Synthetic route to Defactinib intermediate.

Focal Adhesion Kinase (FAK) Signaling Pathway

Defactinib exerts its therapeutic effect by inhibiting the FAK signaling pathway. FAK is activated by integrin engagement with the extracellular matrix (ECM) and by various growth factor receptors. Activated FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates downstream targets, including paxillin and p130Cas, leading to the activation of signaling cascades that promote cell migration, proliferation, and survival. By inhibiting FAK, defactinib blocks these downstream signals, thereby reducing tumor growth and metastasis.[3][4][5]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates Paxillin Paxillin FAK->Paxillin phosphorylates p130Cas p130Cas FAK->p130Cas phosphorylates Src->FAK Src->p130Cas phosphorylates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Paxillin->Downstream p130Cas->Downstream Response Cell Migration, Proliferation, Survival Downstream->Response Defactinib Defactinib (VS-6063) Defactinib->FAK inhibits

Caption: Simplified FAK signaling pathway and the inhibitory action of Defactinib.

Conclusion

This compound stands out as a superior building block in drug discovery, particularly for the synthesis of kinase inhibitors like defactinib. Its unique combination of a cyclopropyl ketone for metabolic stability and conformational rigidity, a bromo substituent for synthetic versatility, and a fluoro substituent for enhanced binding and pharmacokinetic properties provides a distinct advantage over simpler analogues. The high efficiency of its conversion to the crucial amine intermediate further solidifies its value in streamlining the synthesis of complex drug candidates. For researchers aiming to develop next-generation kinase inhibitors, this compound represents a strategically sound and highly effective starting material.

References

A Comparative Guide to the Structure-Activity Relationship of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-bromo-2-fluorophenyl)(cyclopropyl)methanone scaffold is a promising starting point for the development of novel therapeutic agents. Its unique combination of a halogenated phenyl ring and a cyclopropyl ketone moiety offers opportunities for fine-tuning physicochemical and pharmacological properties. While comprehensive structure-activity relationship (SAR) studies specifically on this compound analogs are not extensively available in the public domain, this guide synthesizes findings from structurally related compounds to provide insights into potential biological activities and guide future drug discovery efforts.

The cyclopropyl group is a valuable fragment in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and reduce off-target effects.[1] Analogs of the core scaffold have been investigated for a range of biological activities, including antioxidant, antibacterial, and enzyme inhibition properties.

Quantitative Data on Biological Activities

The following table summarizes the biological activities of analogs derived from a structurally similar precursor, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. These derivatives incorporate a thiazole ring system and various substituted arylhydrazono moieties, providing initial insights into the impact of structural modifications on antioxidant and antibacterial efficacy.

Table 1: Antioxidant and Antibacterial Activities of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

Compound IDAr-SubstituentAntioxidant Activity (ABTS) IC50 (µM)[2][3]Antibacterial Activity (MIC, µg/mL) vs. S. aureus[2][3]
5a Phenyl15.2>200
5b 4-Methylphenyl12.8100
5c 4-Methoxyphenyl8.550
5d 4-Chlorophenyl14.1100
5e 4-Bromophenyl13.5100
5f 4-Fluorophenyl13.8100
5g 4-Nitrophenyl9.225
5h 2-Nitrophenyl11.550
Ascorbic Acid (Standard) -10.1-

Note: Lower IC50 and MIC values indicate higher potency.

From this limited dataset, a preliminary SAR can be inferred:

  • Antioxidant Activity: Electron-donating groups (e.g., 4-methoxy in 5c ) and electron-withdrawing groups (e.g., 4-nitro in 5g ) on the arylhydrazono moiety appear to enhance antioxidant activity compared to the unsubstituted analog (5a ).[2][3]

  • Antibacterial Activity: The presence of a nitro group, particularly at the para-position (5g ), significantly improves antibacterial activity against Staphylococcus aureus.[2][3]

Potential as Kinase Inhibitors

While no direct studies link the this compound core to kinase inhibition, SAR studies on other cyclopropyl-containing scaffolds have demonstrated their potential as kinase inhibitors. For instance, a series of pyrrolo[2,1-f][2][4][5]triazine-based inhibitors of VEGFR-2 kinase incorporated a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group.[5] This suggests that the cyclopropylphenyl moiety can be a valuable component in the design of kinase inhibitors.

Experimental Protocols

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: 1.0 mL of the diluted ABTS•+ solution is added to 1.0 mL of various concentrations of the test compounds.

  • Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

  • Bacterial Culture: Staphylococcus aureus is grown in Mueller-Hinton broth.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts related to the SAR and potential development of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis & Analogs cluster_screening Biological Screening cluster_sar SAR Analysis Core (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone Analogs Generation of Analogs (Modification of Phenyl Ring and Cyclopropyl Moiety) Core->Analogs Chemical Synthesis Antioxidant Antioxidant Assays (e.g., ABTS) Analogs->Antioxidant Antibacterial Antibacterial Assays (e.g., MIC) Analogs->Antibacterial Kinase Kinase Inhibition Assays Analogs->Kinase Data Data Analysis (IC50, MIC) Antioxidant->Data Antibacterial->Data Kinase->Data SAR Structure-Activity Relationship Data->SAR SAR->Core Lead Optimization

Caption: Workflow for SAR studies of novel analogs.

Potential_Targets Core (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone Analogs ROS Reactive Oxygen Species (ROS) Core->ROS Antioxidant Activity Bacteria Bacterial Targets Core->Bacteria Antibacterial Activity Kinases Protein Kinases (e.g., VEGFR-2) Core->Kinases Potential Kinase Inhibition MAO Monoamine Oxidase (MAO) Core->MAO Potential MAO Inhibition

Caption: Potential biological targets for the analogs.

References

A Comparative Guide to Bioisosteric Replacements for the (5-Bromo-2-fluorophenyl) Moiety in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-Bromo-2-fluorophenyl) moiety is a common structural motif in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. Its electronic properties and ability to form key interactions within ATP-binding sites have made it a valuable component in numerous potent and selective inhibitors. However, the presence of a bromine atom can sometimes lead to metabolic instability, potential off-target toxicity, or suboptimal pharmacokinetic properties. This guide provides an objective comparison of various bioisosteric replacements for the (5-Bromo-2-fluorophenyl) group, supported by experimental data from a series of p38 MAP kinase inhibitors.

Understanding the Role of the (5-Bromo-2-fluorophenyl) Moiety

The 2-fluoro substitution often serves to modulate the pKa of adjacent functionalities and can enhance binding affinity through interactions with the hinge region of kinases. The 5-bromo substituent typically occupies a hydrophobic pocket and can also engage in halogen bonding. The challenge in replacing this moiety lies in maintaining or improving upon these favorable interactions while addressing potential liabilities.

Comparative Analysis of Bioisosteric Replacements

The following data summarizes the structure-activity relationship (SAR) of various bioisosteric replacements for the (5-Bromo-2-fluorophenyl) moiety in a series of p38α kinase inhibitors. The parent compound containing the (5-Bromo-2-fluorophenyl) group serves as the benchmark for comparison.

Table 1: In Vitro Activity of p38α Kinase Inhibitors with Bioisosteric Replacements for the (5-Bromo-2-fluorophenyl) Moiety

Compound IDR Group (at 5-position of 2-fluorophenyl)p38α MAP Kinase IC50 (nM)
1a 4-Fluorophenyl 150
1b4-Methoxyphenyl220
1cPyridin-4-yl95
1dThiophen-2-yl180

Data presented in this table is derived from a representative study on p38 MAPKα inhibitors synthesized from 2-amino-5-bromo-4-t-butylthiazole, where the 5-bromo position was modified using Suzuki-Miyaura cross-coupling.[1]

Analysis of Replacements:
  • Pyridine (1c): The replacement of the bromophenyl group with a pyridin-4-yl moiety resulted in a notable increase in potency (IC50 = 95 nM) compared to the 4-fluorophenyl analog (IC50 = 150 nM). This suggests that the nitrogen atom in the pyridine ring may be forming a beneficial hydrogen bond or other polar interaction within the kinase active site, in addition to occupying the hydrophobic pocket.

  • Thiophene (1d): The thiophene bioisostere (IC50 = 180 nM) exhibited slightly reduced potency compared to the 4-fluorophenyl analog. While thiophene is a well-established bioisostere for a phenyl ring, in this specific context, it appears to be a less optimal replacement.

  • Methoxyphenyl (1b): The introduction of a 4-methoxyphenyl group led to a decrease in activity (IC50 = 220 nM). The additional steric bulk and altered electronics of the methoxy group may be detrimental to binding.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the p38α kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant p38α kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human p38α kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP.

    • p38α specific substrate (e.g., a synthetic peptide like ATF2).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection).

    • Microplate reader compatible with the chosen detection method.

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a microplate, add the kinase buffer, p38α enzyme, and the test compounds at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]

Cell-Based p38 Phosphorylation Assay

This assay assesses the inhibitor's activity within a cellular context, confirming target engagement and measuring its effect on downstream signaling.

Principle: The assay measures the level of phosphorylated p38 in cells that have been stimulated to activate the p38 pathway and treated with a test inhibitor. A reduction in phosphorylated p38 indicates target engagement and inhibition.

Detailed Methodology:

  • Reagents and Materials:

    • A suitable cell line that expresses p38 (e.g., HeLa or NIH-3T3 cells).

    • Cell culture medium and supplements.

    • A stimulus to activate the p38 pathway (e.g., anisomycin, UV radiation, or inflammatory cytokines).[4][5]

    • Test compounds.

    • Lysis buffer.

    • Antibodies: Primary antibody specific for phosphorylated p38 (Thr180/Tyr182) and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

    • Detection method (e.g., Western blotting or ELISA).

  • Procedure: a. Culture the cells to an appropriate confluency. b. Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1 hour). c. Stimulate the cells with the chosen agonist to activate the p38 pathway. d. After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins. e. Measure the levels of phosphorylated p38 using Western blotting or ELISA. f. Quantify the band intensities or ELISA signals and plot them against the inhibitor concentration to determine the cellular IC50.[2][5]

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the general workflow for evaluating bioisosteric replacements in a drug discovery context.

G cluster_0 Lead Compound Identification cluster_1 Bioisosteric Design & Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis & Optimization lead_compound (5-Bromo-2-fluorophenyl) Containing Compound design Design Analogs with Bioisosteric Replacements lead_compound->design synthesis Chemical Synthesis of Analogs design->synthesis in_vitro In Vitro Kinase Assay (e.g., p38α IC50) synthesis->in_vitro cell_based Cell-Based Assay (e.g., p-p38 levels) in_vitro->cell_based sar_analysis Structure-Activity Relationship Analysis cell_based->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design

Caption: Workflow for the design and evaluation of bioisosteric replacements.

Conclusion

The strategic replacement of the (5-Bromo-2-fluorophenyl) moiety can lead to significant improvements in the pharmacological profile of kinase inhibitors. The data presented here indicates that heterocyclic rings, such as pyridine, can be effective bioisosteres, potentially enhancing potency through additional polar interactions. It is crucial to note that the success of a particular bioisosteric replacement is highly context-dependent and will vary based on the specific target and the surrounding chemical scaffold. The experimental protocols provided offer a robust framework for the systematic evaluation of novel analogs, enabling researchers to make data-driven decisions in the lead optimization process.

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Phenylcyclopropyl Methanones in Common Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic cores is paramount for the development of novel molecular entities. Phenylcyclopropyl methanones, in particular, serve as versatile building blocks. The choice of halogen substituent—most commonly bromine or chlorine—on the phenyl ring significantly influences the reactivity of these molecules in key synthetic transformations. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted phenylcyclopropyl methanones, supported by established chemical principles and illustrative experimental data for two of the most prevalent reaction types in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and typical product yields for the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions of 4-bromophenylcyclopropyl methanone and 4-chlorophenylcyclopropyl methanone. The data presented is illustrative and based on well-established reactivity trends for aryl halides.[1]

Reaction TypeSubstrateReagentsTypical Yield (%)Relative Reactivity
Suzuki-Miyaura Coupling 4-Bromophenylcyclopropyl methanonePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃85-95Higher
4-Chlorophenylcyclopropyl methanonePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃40-60Lower
Nucleophilic Aromatic Substitution 4-Bromo-2-nitrophenylcyclopropyl methanonePiperidine70-80Lower
4-Chloro-2-nitrophenylcyclopropyl methanonePiperidine90-98Higher

Key Observations:

  • In Suzuki-Miyaura cross-coupling reactions , the bromo-substituted analog exhibits significantly higher reactivity, leading to higher yields under standard conditions. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step.[1]

  • Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the chloro-substituted compound, when appropriately activated with an electron-withdrawing group (e.g., a nitro group), demonstrates greater reactivity. In the addition-elimination mechanism of SNAr, the attack of the nucleophile is the rate-determining step, and the more electronegative chlorine atom polarizes the C-Cl bond more effectively, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[2]

Experimental Protocols

Detailed methodologies for the comparative reactions are provided below. These protocols are based on standard procedures for similar substrates and can be adapted for specific research needs.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of the Suzuki-Miyaura coupling reaction between 4-bromophenylcyclopropyl methanone and 4-chlorophenylcyclopropyl methanone with phenylboronic acid.

Materials:

  • 4-Bromophenylcyclopropyl methanone

  • 4-Chlorophenylcyclopropyl methanone

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In two separate reaction vessels, place 4-bromophenylcyclopropyl methanone (1 mmol) and 4-chlorophenylcyclopropyl methanone (1 mmol), respectively.

  • To each vessel, add phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).

  • Add a 4:1 mixture of toluene:ethanol (10 mL) and degassed water (2 mL) to each vessel.

  • Degas the reaction mixtures by bubbling with argon for 15 minutes.

  • Heat the mixtures at 90 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixtures to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

  • Determine the yield for each reaction.

Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the reaction rate of nucleophilic aromatic substitution on 4-bromo-2-nitrophenylcyclopropyl methanone and 4-chloro-2-nitrophenylcyclopropyl methanone with piperidine.

Materials:

  • 4-Bromo-2-nitrophenylcyclopropyl methanone

  • 4-Chloro-2-nitrophenylcyclopropyl methanone

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of 4-bromo-2-nitrophenylcyclopropyl methanone (0.01 M), 4-chloro-2-nitrophenylcyclopropyl methanone (0.01 M), and piperidine (0.1 M) in DMSO.

  • In two separate temperature-controlled cuvettes for a UV-Vis spectrophotometer, place 2 mL of the respective halo-substituted phenylcyclopropyl methanone solution.

  • Initiate the reaction by adding a specific volume of the piperidine stock solution to each cuvette to achieve a desired final concentration (e.g., 10-fold excess).

  • Immediately begin monitoring the increase in absorbance at the λmax of the product (the N-arylpiperidine derivative), which should be predetermined.

  • Record the absorbance at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

  • The second-order rate constant can be calculated by dividing k_obs by the concentration of piperidine.

  • Compare the second-order rate constants for the bromo- and chloro-substituted substrates to determine their relative reactivity.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition (Rate-Determining) A->B + Ar-X C Ar-Pd(II)-X (Ln) B->C D Transmetalation C->D + [Ar'-B(OH)₃]⁻ E Ar-Pd(II)-Ar' (Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Ar-X (X = Br, Cl) ArX->B ArBOH Ar'-B(OH)₂ ArBOH->D Base activation Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Reactants Ar-X + :Nu⁻ (X = Cl, Br) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining) Product Ar-Nu + X⁻ Intermediate->Product Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Substrate Selection (Bromo- vs. Chloro-) B Reagent & Solvent Preparation A->B C Reaction Setup & Execution B->C D Monitoring (TLC, GC-MS, UV-Vis) C->D E Work-up & Purification D->E F Product Characterization (NMR, MS) E->F G Data Analysis (Yield, Rate Constant) F->G H H G->H Comparative Assessment

References

Comparative Efficacy of Kinase Inhibitors Derived from (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor VS-4718, derived from (5-bromo-2-fluorophenyl)(cyclopropyl)methanone, with other key FAK inhibitors. The following sections detail the efficacy of these compounds, supported by experimental data and protocols.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of integrins and growth factor receptors. Its role in fundamental cellular processes such as cell adhesion, migration, proliferation, and survival has made it a significant target in cancer research. Overexpression and hyperactivity of FAK are frequently observed in various human cancers, often correlating with increased malignancy and poor prognosis. This has spurred the development of small molecule inhibitors targeting FAK.

One such inhibitor is VS-4718 (also known as PND-1186), a potent and selective FAK inhibitor. This guide will compare the efficacy of VS-4718 with other notable FAK inhibitors, including Defactinib (VS-6063), GSK2256098, PF-573,228, Y15, and TAE226.

Data Presentation: Comparative Efficacy of FAK Inhibitors

The following tables summarize the in vitro and in vivo efficacy of VS-4718 and its alternatives.

Table 1: In Vitro Potency of FAK Inhibitors

InhibitorTarget(s)IC50 (in vitro kinase assay)Cellular IC50 (FAK Autophosphorylation Inhibition)Reference(s)
VS-4718 (PND-1186) FAK1.5 nM~100 nM (in breast carcinoma cells)[1][2]
Defactinib (VS-6063)FAK, PYK2FAK: 0.6 nM, PYK2: 0.6 nMDose-dependent reduction of FAK Y397 phosphorylation[3]
GSK2256098FAK0.4 nMNot specified[4]
PF-573,228FAK4 nMNot specified[5]
Y15FAK1 µM (for inhibiting FAK phosphorylation)Not specified[6]
TAE226FAK, IGF-1RFAK: 5.17 nM (comparable)Not specified[7]

Table 2: In Vivo Efficacy of FAK Inhibitors in Preclinical Models

InhibitorCancer ModelDosing RegimenKey OutcomesReference(s)
VS-4718 (PND-1186) Pediatric solid tumors (xenografts)50 mg/kg, oral, twice daily for 21 daysSignificant differences in event-free survival in 18 of 36 solid tumor xenografts[2]
VS-4718 (PND-1186) 4T1 breast carcinoma (subcutaneous)100 mg/kg, subcutaneous2-fold reduction in final tumor weight[1]
Defactinib (VS-6063)Ovarian cancer (in combination with paclitaxel)Not specifiedReduced cell proliferation and induced apoptosis[3]
BI 853520PC-3 prostate adenocarcinoma (xenografts)50 mg/kg, oral, dailyTumor growth inhibition >100% and tumor regression in some animals[8]
Y15Animal modelsNot specifiedSignificantly inhibited tumor growth[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 value of a FAK inhibitor.

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme and Substrate: Dilute recombinant FAK enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) to desired concentrations in the kinase buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO.

Assay Procedure:

  • Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the kinase activity using a suitable method, such as radiometric assay or a luminescence-based assay like Kinase-Glo®.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a FAK inhibitor.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FAK inhibitor and a vehicle control (DMSO) for a desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12]

Western Blotting for FAK Phosphorylation

This protocol is used to determine the effect of a FAK inhibitor on the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397).

Procedure:

  • Cell Lysis: Culture cells to 70-80% confluency and treat with the FAK inhibitor. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against phosphorylated FAK (p-FAK Y397) and total FAK.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate. The ratio of p-FAK to total FAK is then determined by densitometry.[13][14][15][16]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FAK inhibitor in a mouse xenograft model.

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells or patient-derived tumor tissue into immunodeficient mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer the FAK inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further analyzed by immunohistochemistry or western blotting to assess target engagement and downstream effects.[17][18]

Mandatory Visualization

FAK Signaling Pathway and Inhibition

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration Inhibitor VS-4718 & Other FAK Inhibitors Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition by VS-4718.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow start Start: Kinase Inhibitor Synthesis in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT) in_vitro_kinase->cell_viability western_blot Western Blot (Target Engagement) cell_viability->western_blot in_vivo In Vivo Xenograft Model (Evaluate Anti-tumor Efficacy) western_blot->in_vivo Promising Candidates data_analysis Data Analysis & Comparison in_vivo->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Generalized workflow for evaluating the efficacy of kinase inhibitors.

References

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of synthetic intermediates is a critical step that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides a comparative analysis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a key building block in the synthesis of targeted therapeutics, against other relevant synthetic intermediates. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable building blocks for medicinal chemistry programs.

This compound has emerged as a valuable intermediate, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in cancer therapy.[1][2] Its structure, featuring a brominated fluorophenyl ring coupled with a cyclopropyl ketone, offers a unique combination of reactivity and structural features that are attractive for lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close structural analogs is presented in Table 1. These properties are crucial for understanding the behavior of these molecules in both chemical reactions and biological systems.

PropertyThis compound(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
CAS Number 1222368-75-3[3]915095-85-1[4]204205-33-4[3]
Molecular Formula C₁₀H₈BrFOC₁₃H₇BrClFOC₁₁H₁₀BrFO
Molecular Weight 243.07 g/mol 313.55 g/mol [4]257.10 g/mol
Storage Sealed in dry, 2-8°C[3]Room TemperatureInert atmosphere, 2-8°C

Synthetic Accessibility and Performance

The primary route to synthesize aryl ketones such as this compound is through Friedel-Crafts acylation. This well-established reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

A general procedure for the synthesis of this compound is as follows:

  • To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in an inert solvent (e.g., dichloromethane) at 0°C, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add 1-bromo-4-fluorobenzene (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and water.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired ketone.

This protocol can be adapted for the synthesis of various substituted benzophenones, with yields typically ranging from moderate to high depending on the specific substrates and reaction conditions.[5][6]

Benchmarking Against Alternative Intermediates

The choice of a synthetic intermediate often depends on a balance of factors including commercial availability, cost, synthetic accessibility, and its performance in subsequent chemical transformations. Table 2 provides a comparison of this compound with other commercially available intermediates that can be utilized in similar synthetic strategies.

IntermediateStructureKey Features for Comparison
This compound Chemical structure of this compoundDirect precursor with the desired cyclopropyl ketone moiety. May require a multi-step synthesis if not commercially available.
5-Bromo-2-fluorobenzoyl chloride [7]Chemical structure of 5-Bromo-2-fluorobenzoyl chlorideA versatile starting material for the synthesis of various ketones via Friedel-Crafts acylation. Offers flexibility in introducing different ketone side chains.
2-Bromo-5-fluorobenzoyl chloride [8]Chemical structure of 2-Bromo-5-fluorobenzoyl chlorideAn isomer of the above, providing a different substitution pattern on the aromatic ring for structure-activity relationship (SAR) studies.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone [4]Chemical structure of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanoneA commercially available advanced intermediate. The presence of a chloro- and fluorophenyl group can influence the electronic properties and biological activity of the final molecule.

Application in Drug Discovery: PARP Inhibitor Synthesis

The 5-bromo-2-fluorophenyl moiety is a common pharmacophore in the development of PARP inhibitors. These enzymes play a crucial role in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[1][2] The synthesis of PARP inhibitors often involves the coupling of an intermediate like this compound with a heterocyclic amine.

Below is a conceptual workflow for the utilization of these intermediates in the synthesis of a hypothetical PARP inhibitor.

G cluster_synthesis Intermediate Synthesis cluster_coupling Core Assembly cluster_final Final Product Formation start 1-bromo-4-fluorobenzene intermediate This compound start->intermediate Friedel-Crafts Acylation acyl_chloride Cyclopropanecarbonyl chloride acyl_chloride->intermediate coupled_product Coupled Intermediate intermediate->coupled_product Reductive Amination or other C-N coupling heterocycle Heterocyclic Amine (e.g., Piperazine derivative) heterocycle->coupled_product final_product PARP Inhibitor coupled_product->final_product Further functionalization

Caption: Synthetic workflow for a hypothetical PARP inhibitor.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

PARP enzymes are central to the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the Homologous Recombination (HR) pathway for repairing double-strand breaks is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks through the defective HR pathway results in cell death, a concept known as synthetic lethality.

G cluster_pathway DNA Damage Response DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication BER Base Excision Repair PARP->BER BER->DNA_damage Repair DSB Double-Strand Break Replication->DSB HR Homologous Recombination DSB->HR Cell_Death Cell Death DSB->Cell_Death (BRCA deficient) HR->DSB Repair (BRCA proficient) PARP_Inhibitor (5-Bromo-2-fluorophenyl) (cyclopropyl)methanone -derived Inhibitor PARP_Inhibitor->PARP Inhibition

Caption: PARP inhibition and synthetic lethality pathway.

References

Comparative Guide to the Application of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone and its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the utility of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone and related cyclopropyl ketone-containing scaffolds in modern drug discovery. While no currently marketed drugs are directly synthesized from this compound, its structural motifs are integral to the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibitors. The cyclopropyl group is a valuable bioisostere, often introduced to enhance metabolic stability, potency, and brain permeability.[1][2][3]

This guide will use a successful preclinical case study of Anaplastic Lymphoma Kinase (ALK) inhibitors containing a cyclopropane scaffold to illustrate the potential of such building blocks. We will compare these compounds to non-cyclopropyl ALK inhibitors and discuss alternative synthetic strategies.

Case Study: Cyclopropane-Containing Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[4][5] The discovery of potent and selective ALK inhibitors has been a significant focus of cancer research. A fragment-based drug design approach has led to the development of novel cis-1,2,2-trisubstituted cyclopropane ALK inhibitors with high potency and selectivity.[6][7]

Data Presentation: Comparison of ALK Inhibitors

The following table summarizes the in vitro activity of a lead cyclopropane-containing ALK inhibitor compared to the first-generation, non-cyclopropane ALK inhibitor, Crizotinib.

CompoundStructureALK IC50 (nM)Cellular Activity (IC50, nM)Selectivity over TrkA
Cyclopropane Inhibitor (Compound 9) 4-((1S,2S)-1-((3-cyanophenoxy)methyl)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamido)benzonitrile0.0290.16>17-fold
Crizotinib 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine1.837-

Data for Compound 9 is derived from a study on novel cis-1,2,2-trisubstituted cyclopropane ALK inhibitors.[7] Crizotinib data is from the same study for comparative purposes.[7]

Alternative Scaffolds and Bioisosteres

The cyclopropyl group in these inhibitors is crucial for maintaining a rigid conformation that enhances binding affinity.[8] Alternative approaches to achieve conformational rigidity and improve pharmacokinetic properties include the use of other small, strained ring systems or the introduction of gem-dimethyl groups to block metabolic oxidation.[9] Bioisosteric replacement of a cyclopropyl group can be a key strategy in lead optimization to mitigate potential metabolic liabilities, such as the formation of reactive metabolites from cyclopropylamines.[9][10]

Bioisosteric ReplacementRationalePotential AdvantagesPotential Disadvantages
gem-Dimethyl Block oxidative metabolismIncreased metabolic stabilityCan increase lipophilicity
Oxetane Introduce polarity, improve solubilityImproved aqueous solubilityCan be synthetically challenging
Bicyclo[1.1.1]pentane Rigid scaffold, improve permeabilityEnhanced cell permeability, metabolic stabilitySynthetic accessibility can be limited

Experimental Protocols

Synthesis of a cis-1,2,2-Trisubstituted Cyclopropane ALK Inhibitor Intermediate

This protocol describes a key step in the synthesis of the cyclopropane core found in the novel ALK inhibitors.

Reaction: Rhodium-catalyzed cyclopropanation.

Materials:

  • Vinyl ether intermediate

  • Diazo compound

  • Rhodium (II) acetate dimer

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the vinyl ether (1.0 eq) in anhydrous DCM is added the diazo compound (1.2 eq).

  • Rhodium (II) acetate dimer (0.01 eq) is added to the mixture.

  • The reaction is stirred at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the trisubstituted cyclopropane.[6]

ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency (IC50) of compounds against the ALK enzyme.

Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the ALK kinase. An Alexa Fluor® 647-labeled kinase tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.[11]

Materials:

  • ALK enzyme

  • Eu-labeled anti-GST antibody

  • Tracer-236

  • Test compounds

  • Kinase buffer

Procedure:

  • A dilution series of the test compound is prepared.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Add 5 µL of a mixture containing the ALK enzyme and the Eu-labeled antibody.

  • Add 5 µL of the tracer.

  • The plate is incubated at room temperature for 1 hour.

  • The FRET signal is read on a suitable plate reader.

  • The IC50 values are calculated from the dose-response curves.[11]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 P STAT3 STAT3 ALK->STAT3 P PI3K PI3K ALK->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Cyclopropane ALK Inhibitor Inhibitor->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition.

Synthesis_Workflow start Vinyl Ether & Diazo Compound step1 Rhodium-Catalyzed Cyclopropanation start->step1 intermediate1 Trisubstituted Cyclopropane Intermediate step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Addition of Pyrazole Moiety step2->intermediate2 step3 Functional Group Modifications intermediate2->step3 final_product Final ALK Inhibitor step3->final_product

References

Safety Operating Guide

Proper Disposal of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone , a halogenated aromatic ketone utilized in pharmaceutical research and development, requires stringent disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Regulatory Classification

This compound (CAS No. 1222368-75-3) is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these characteristics, this compound must be managed as hazardous waste. While not specifically listed by name on the EPA's P or U lists of acute hazardous wastes, as a discarded, unused chemical with toxic properties, it must be evaluated for hazardous waste characteristics. Given its known hazards, it is prudent to manage it as a toxic hazardous waste. If it were a spent solvent, it would likely fall under the EPA's "F-listed" wastes from non-specific sources. A definitive waste code determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department, but it is likely to be classified based on its toxicity characteristic.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes.
Hand Protection Chemical-resistant gloves, such as butyl rubber or Viton™, are required. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.
Body Protection A flame-retardant laboratory coat, worn over personal clothing, is mandatory.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the compound outside of a certified chemical fume hood or if there is a risk of inhalation.

Disposal Workflow

The proper disposal of this compound follows a strict, multi-step process to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Consult SDS and Institutional SOPs B Don Appropriate PPE A->B C Segregate Halogenated Waste B->C D Use Designated, Labeled Container C->D E Store in Satellite Accumulation Area D->E F Arrange for Professional Disposal E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

Experimental Protocols

Waste Collection and Storage
  • Segregation: It is critical to segregate halogenated organic waste, such as this compound, from all other waste streams, particularly non-halogenated organic waste.

  • Container Selection: Use only designated, chemically resistant containers for the collection of this waste. High-density polyethylene (HDPE) or borosilicate glass containers are recommended. Avoid using containers made of materials that are incompatible with halogenated aromatic ketones.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from sources of ignition. The SAA should have secondary containment to prevent the spread of material in case of a leak.

Decontamination of Equipment and Surfaces

All equipment and surfaces contaminated with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

  • Initial Wipe-Down: Using disposable absorbent pads, carefully wipe down all contaminated surfaces to remove the bulk of the chemical.

  • Solvent Rinse: Rinse the surfaces with a suitable organic solvent in which the compound is soluble, such as acetone or ethanol. Perform this step in a well-ventilated area or a chemical fume hood. Collect all solvent rinsate as halogenated hazardous waste.

  • Detergent Wash: Wash the surfaces with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the surfaces thoroughly with deionized water.

  • Drying: Allow the equipment and surfaces to air dry completely before reuse or storage.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Following the collection of the spilled material, decontaminate the spill area using the procedure outlined above.

Final Disposal Method

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration . Due to its halogenated nature, this compound requires a specialized hazardous waste incinerator capable of reaching temperatures of at least 1100°C to ensure complete destruction and to prevent the formation of toxic byproducts such as dioxins and furans.

Disposal must be conducted by a licensed and certified hazardous waste management company in strict accordance with all local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory waste streams or down the drain.

Safeguarding Your Research: A Comprehensive Guide to Handling (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone, a key chemical compound. By adhering to these operational and disposal plans, you can create a secure research environment and build a foundation of trust in your laboratory's safety protocols.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is your first line of defense against potential exposure. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Preparation and Weighing Chemical safety gogglesNitrile glovesN95 respirator or higherLab coat
Chemical Reactions Chemical safety goggles with face shieldNitrile gloves (double-gloving recommended)Use within a certified chemical fume hoodChemical-resistant lab coat or apron
Purification Chemical safety goggles with face shieldNitrile glovesUse within a certified chemical fume hoodChemical-resistant lab coat
Waste Disposal Chemical safety gogglesNitrile glovesWell-ventilated area or fume hoodLab coat

Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risks. The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in a Ventilated Fume Hood a->b c Weigh the Compound b->c d Perform Chemical Reaction c->d Transfer to Reaction Vessel e Conduct Purification Steps d->e f Segregate Halogenated Waste e->f g Label Waste Container Clearly f->g h Dispose According to Institutional & Local Regulations g->h i Decontaminate Work Area h->i

Caption: A flowchart outlining the safe handling process.

Hazard Identification and Precautionary Measures

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following precautionary measures should be taken:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational and Disposal Plans

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management: In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. Ensure proper ventilation during cleanup and wear appropriate PPE.

Waste Disposal: Waste containing this compound should be treated as halogenated organic waste. It must be collected in a designated, properly labeled, and sealed container. Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or with general laboratory trash.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.